molecular formula C13H10ClNOS B15065670 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one CAS No. 111658-34-5

2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one

Numéro de catalogue: B15065670
Numéro CAS: 111658-34-5
Poids moléculaire: 263.74 g/mol
Clé InChI: NCYJNACHKLSLJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a synthetic organic compound designed for research and development applications. This chemical features a naphtho[1,2-b][1,4]thiazin-3(4H)-one core structure, a scaffold known to possess significant biological potential, functionalized with a chloromethyl group that enhances its reactivity and makes it a valuable intermediate for further chemical synthesis . Researchers value this compound for its potential in medicinal chemistry. Structural analogs, particularly naphtho[2,3-b][1,4]thiazine-5,10-diones, have been synthesized and evaluated as potential antibacterial and antifungal agents, demonstrating the relevance of this heterocyclic system in developing new anti-infectives . Furthermore, the related 1,4-benzothiazine core is a recognized pharmacophore in drug discovery. Benzothiazine derivatives have been identified as inhibitors for various biological targets, including focal adhesion kinase (FAK), an enzyme of interest in oncology, and the NS5 RdRp of the Dengue virus, highlighting the scaffold's versatility in therapeutic development . The chloromethyl substituent on this molecule provides a reactive handle for chemists to create more complex derivatives, such as by forming hybrid molecules with other bioactive heterocycles like thiadiazole, a strategy often used to enhance biological activity or develop multi-targeting agents . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Propriétés

Numéro CAS

111658-34-5

Formule moléculaire

C13H10ClNOS

Poids moléculaire

263.74 g/mol

Nom IUPAC

2-(chloromethyl)-4H-benzo[h][1,4]benzothiazin-3-one

InChI

InChI=1S/C13H10ClNOS/c14-7-11-13(16)15-10-6-5-8-3-1-2-4-9(8)12(10)17-11/h1-6,11H,7H2,(H,15,16)

Clé InChI

NCYJNACHKLSLJP-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C=CC3=C2SC(C(=O)N3)CCl

Origine du produit

United States
Foundational & Exploratory

Synthesis and Characterization of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The naphtho[1,2-b][1,4]thiazine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently investigated for its potential in calcium channel modulation, antimicrobial activity, and targeted oncology. Specifically, 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is a high-value synthetic intermediate. The presence of the C2-chloromethyl group acts as a versatile electrophilic hub, enabling late-stage diversification via nucleophilic substitution (SN2) to generate vast libraries of N- or S-alkylated derivatives.

This whitepaper provides an in-depth, self-validating methodological guide for the de novo synthesis and analytical characterization of this compound. By deconstructing the mechanistic causality behind each experimental parameter, this guide ensures high-fidelity reproducibility for bench scientists.

Retrosynthetic Strategy and Mechanistic Rationale

The construction of the tricyclic naphthothiazine core is achieved through a highly efficient, two-stage convergent synthesis.

Stage 1: Accessing the Ortho-Aminothiol

The synthesis begins with the alkaline hydrolysis of the commercially available precursor, naphtho[1,2-d]thiazol-2-amine[1]. The fused thiazole ring is thermodynamically robust; therefore, standard aqueous hydrolysis is insufficient. The reaction necessitates a high-boiling solvent system (ethylene glycol, b.p. 197 °C) to provide the thermal energy required to drive the base-promoted ring-opening to completion, yielding 1-amino-2-naphthalenethiol[2].

Stage 2: Tandem N-Acylation and 6-Exo-Tet Cyclization

The formation of the 1,4-thiazine ring utilizes 2,3-dichloropropanoyl chloride as a bis-electrophile[3]. The sequence is governed by the principles of Hard-Soft Acid-Base (HSAB) theory and kinetic control:

  • Chemoselective N-Acylation: At 0 °C, the harder, more nucleophilic primary amine reacts preferentially with the highly electrophilic acyl chloride, forming an intermediate amide while leaving the softer thiol intact.

  • Intramolecular S-Alkylation: Upon the addition of a mild base (K2CO3) and transition to a polar aprotic solvent (DMF), the thiol is deprotonated. The resulting thiolate undergoes a kinetically favored 6-exo-tet SN2 attack on the α -carbon of the propionyl group, displacing the chloride and closing the 6-membered thiazin-3-one ring.

Mechanism A 1-Amino-2-naphthalenethiol (Nucleophile) C N-Acylation Intermediate (Amide Formation) A->C + B (-HCl) B 2,3-Dichloropropanoyl Chloride (Bis-electrophile) D Intramolecular S-Alkylation (6-Exo-Tet Cyclization) C->D Base (K2CO3) (-HCl) E 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one D->E Final Product

Mechanistic pathway for the tandem N-acylation and 6-exo-tet S-alkylation cyclization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 1-Amino-2-naphthalenethiol

Adapted from established patent literature (US04808580)[1].

  • Reaction Setup: To a solution of 30.0 g NaOH in 30 mL of deionized water and 180 mL of ethylene glycol, add 18.0 g (0.089 mol) of naphtho[1,2-d]thiazol-2-amine[2].

  • Thermal Hydrolysis: Stir the mixture and heat at reflux (~180 °C) under a strict nitrogen atmosphere for 20 hours[1]. Causality: Nitrogen is critical here to prevent the premature oxidation of the forming thiolate.

  • Primary Workup: Cool the mixture to room temperature and dilute with 100 mL of water. Extract the aqueous layer with diethyl ether (4 × 95 mL) to remove unreacted starting material and non-polar organic impurities[2].

  • Neutralization & Isolation: Cool the aqueous solution in an ice-bath to 0 °C and carefully neutralize with glacial acetic acid until pH ~6 is reached. Extract the resulting aqueous suspension with diethyl ether (3 × 175 mL)[2].

  • Purification: Wash the combined ether extracts with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Add heptane (3 × 50 mL) to the residue and distill off under reduced pressure to yield ~10.5 g (67%) of 1-amino-2-naphthalenethiol[1].

  • Critical Handling Note: This intermediate is highly susceptible to air-induced oxidative dimerization into a disulfide[2]. It must be used immediately in Protocol B or stored under an argon atmosphere at -20 °C.

Protocol B: Synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one
  • N-Acylation: Dissolve 10.5 g of freshly prepared 1-amino-2-naphthalenethiol in 150 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et3N) and cool the flask to 0 °C using an ice-salt bath.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of 2,3-dichloropropanoyl chloride over 30 minutes[3]. Causality: Slow addition at 0 °C prevents exothermic runaway and suppresses the competitive acylation of the thiol group.

  • IPC Validation: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active thiol spot should completely disappear, replaced by a lower-Rf amide intermediate.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM. Redissolve the crude amide intermediate in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base-Promoted Cyclization: Add 2.0 equivalents of anhydrous K2CO3 to the DMF solution. Heat the mixture to 60 °C for 4 hours. Causality: DMF poorly solvates the thiolate anion, drastically increasing its nucleophilicity and accelerating the SN2 displacement of the α -chloride.

  • Final Isolation: Pour the mixture into 300 mL of crushed ice/water. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure target compound.

Workflow Step1 Step 1: Alkaline Hydrolysis Naphtho[1,2-d]thiazol-2-amine + NaOH (Ethylene Glycol, Reflux, 20h) Step2 Step 2: Neutralization & Extraction (Acetic Acid, Ether Extraction) Step1->Step2 Step3 Step 3: N-Acylation Intermediate + 2,3-Dichloropropanoyl Chloride (Dry DCM, Et3N, 0 °C) Step2->Step3 Step4 Step 4: Base-Promoted Cyclization (K2CO3, DMF, 60 °C, 4h) Step3->Step4 Step5 Step 5: Purification & Characterization (Recrystallization from Ethanol) Step4->Step5

Step-by-step experimental workflow from precursor hydrolysis to final compound purification.

Analytical Characterization

Validating the structural integrity of 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one requires confirming the closure of the thiazine ring and the presence of the intact chloromethyl group. The C2 carbon is a chiral center, which renders the two protons of the adjacent -CH2Cl group diastereotopic. This results in a distinct splitting pattern in the 1H NMR spectrum.

Table 1: Expected Analytical Signatures for Structural Validation

Analytical TechniqueTarget Signal / ParameterStructural Assignment
1H NMR (400 MHz, CDCl3) δ 9.52 (br s, 1H)N-H (Amide proton of the thiazine ring)
δ 7.45 - 8.15 (m, 6H)Naphthalene core aromatic protons
δ 4.05 (dd, J = 8.5, 4.2 Hz, 1H)C2-H (Chiral center of the thiazine ring)
δ 3.90 (dd, J = 11.2, 4.2 Hz, 1H)-CH2Cl (Diastereotopic proton A)
δ 3.72 (dd, J = 11.2, 8.5 Hz, 1H)-CH2Cl (Diastereotopic proton B)
13C NMR (100 MHz, CDCl3) δ 165.4C=O (Amide carbonyl)
δ 115.0 - 135.5Aromatic carbons (Naphthalene core)
δ 45.2C2 (Thiazine methine carbon)
δ 42.8-CH2Cl (Chloromethyl carbon)
FT-IR (ATR, cm-1)3180N-H stretching (Amide)
1675C=O stretching (Amide I band)
745C-Cl stretching
HRMS (ESI-TOF)m/z 264.0248[M+H]+ (Calculated for C13H11ClNOS: 264.0244)

Downstream Applications in Drug Discovery

The synthesized 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is rarely the final therapeutic agent. Instead, it serves as a highly reactive scaffold. The primary application in medicinal chemistry involves the displacement of the primary chloride via SN2 reactions using various secondary amines (e.g., piperazines, morpholines). This allows for the rapid generation of basic side-chains, a structural motif frequently required for target binding in G-protein coupled receptors (GPCRs) and ion channels.

References

  • PrepChem. "Synthesis of 1-aminonaphthalene-2-thiol." (Literature source US04808580). URL:[Link]

  • PrepChem. "Synthesis of 2-chloromethyl-2H-1,4-benzothiazin-3(4H)-one." (Analogous core synthesis methodology). URL:[Link]

Sources

Spectroscopic Elucidation and Analytical Workflows for 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic compounds demands a rigorous, multi-modal analytical approach. 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is a synthetic derivative belonging to the naphthothiazine class, a family of compounds noted for their diverse pharmacological profiles. This whitepaper provides an in-depth, self-validating technical guide for the spectroscopic characterization of this molecule. By synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Impact Mass Spectrometry (EI-MS), researchers can unequivocally confirm the structural integrity, stereochemical environment, and purity of the synthesized compound.

Molecular Context & Biological Significance

Naphthothiazines and their benzothiazine analogs are privileged scaffolds in medicinal chemistry, frequently investigated for their antimicrobial, anti-inflammatory, and antiproliferative properties[1]. The core structure consists of a thiazine ring fused to a naphthalene moiety. The incorporation of a lactam (cyclic amide) at the 3-position and a reactive chloromethyl group at the 2-position introduces both structural rigidity and a site for further synthetic derivatization.

The biological utility of the thiazine core is well-documented, particularly in the development of selective cyclooxygenase (COX) inhibitors and antineoplastic agents[2]. The precise spectroscopic characterization of the 2-(chloromethyl) derivative is critical, as the chiral center at C-2 and the reactive alkyl chloride dictate the molecule's pharmacokinetic behavior and binding affinity.

Analytical Workflow & Sample Preparation

To ensure high-fidelity spectroscopic data, the analytical workflow must be systematically controlled. The causality behind our sample preparation choices is rooted in minimizing solvent-solute interactions that could obscure critical spectral features.

Workflow A Sample Synthesis & Purification (>98% via HPLC) B Sample Preparation (Solvent & Matrix Selection) A->B C NMR Spectroscopy (DMSO-d6, 400 MHz) B->C D Mass Spectrometry (EI-MS, 70 eV) B->D E Vibrational Spectroscopy (ATR FT-IR) B->E F Data Integration & Structural Elucidation C->F D->F E->F

Fig 1: Multidimensional spectroscopic workflow for naphthothiazine elucidation.

Step-by-Step Sample Preparation Protocol
  • Purification: The crude synthesized compound must be purified via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to achieve >98% purity, verified by analytical HPLC. Impurities, particularly unreacted 2,3-dichloro-1,4-naphthoquinone precursors, will severely convolute the aromatic region of the NMR spectrum.

  • Solvent Selection for NMR: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the mandatory solvent for this analysis. Causality: The lactam N-H proton at the 4-position undergoes rapid chemical exchange in protic solvents like CD 3​ OD, rendering it invisible. DMSO- d6​ strongly hydrogen-bonds with the N-H proton, slowing the exchange rate and allowing it to appear as a distinct, broad singlet.

  • FT-IR Matrix: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting. Causality: KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm −1 ) that can mask the critical N-H stretch of the thiazine ring.

Multidimensional Spectroscopic Protocols & Data Synthesis

Vibrational Spectroscopy (FT-IR)

FT-IR provides immediate confirmation of the primary functional groups. The analysis is performed using an ATR-FTIR spectrometer with a diamond crystal, scanning from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Key Diagnostic Bands:

  • Lactam C=O: The carbonyl group at C-3 is conjugated with the nitrogen lone pair, typically shifting the C=O stretch to a lower wavenumber compared to isolated ketones. Expect a sharp, intense band at 1665–1680 cm −1 .

  • Secondary Amide N-H: A distinct, medium-intensity band at 3180–3250 cm −1 confirms the presence of the N-H group in the thiazine ring.

  • Alkyl Chloride (C-Cl): The chloromethyl group exhibits a characteristic C-Cl stretching vibration in the fingerprint region, typically around 740–760 cm −1 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity and stereochemical environment of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. Spectra are acquired on a 400 MHz spectrometer at 298 K, using Tetramethylsilane (TMS) as the internal standard ( δ = 0.00 ppm).

Proton ( 1 H) NMR Causality & Interpretation: The C-2 carbon is a chiral center. The adjacent -CH 2​ Cl protons are diastereotopic because they reside in a chiral environment; they cannot be superimposed by any symmetry operation. Consequently, they will not appear as a simple doublet. Instead, they couple with each other (geminal coupling, 2J≈11−12 Hz) and with the C-2 proton (vicinal coupling, 3J≈4−8 Hz), forming a complex ABX spin system. This results in two distinct doublet of doublets (dd) for the -CH 2​ Cl group.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Lactam N-H10.85Broad Singlet (bs)1H-H-4 (Exchangeable with D 2​ O)
Naphthalene Ring7.40 – 8.15Multiplets (m)6HVariousAromatic protons
Thiazine Core (C-2)4.25Doublet of doublets (dd)1H 3J = 7.5, 4.2C2-H (Chiral center)
Chloromethyl (-CH 2​ Cl)4.05Doublet of doublets (dd)1H 2J = 11.5, 3J = 4.2Diastereotopic H a​
Chloromethyl (-CH 2​ Cl)3.85Doublet of doublets (dd)1H 2J = 11.5, 3J = 7.5Diastereotopic H b​

Table 1: Expected 1 H NMR assignments in DMSO- d6​ .

Carbon ( 13 C) NMR Highlights: The 13 C spectrum (100 MHz) will display 13 distinct carbon resonances. The lactam carbonyl (C-3) is highly deshielded, appearing near 165.0 ppm . The chiral C-2 carbon, bonded to sulfur, carbonyl, and the chloromethyl group, typically resonates around 48.5 ppm , while the aliphatic -CH 2​ Cl carbon appears near 43.0 ppm .

Mass Spectrometry & Mechanistic Fragmentation

To validate the molecular weight and structural connectivity, Electron Impact Mass Spectrometry (EI-MS) at 70 eV is utilized. Causality: While Electrospray Ionization (ESI) is excellent for intact mass, EI-MS is a "hard" ionization technique that induces highly reproducible, diagnostic fragmentation pathways. This allows us to map the molecule by piecing together the fragments[3].

The exact mass of C 13​ H 10​

35 ClNOS is 263.0172 Da. Due to the natural abundance of chlorine isotopes ( 35 Cl and 37 Cl in a ~3:1 ratio), the molecular ion region will exhibit a distinct M + and [M+2] + isotopic signature.

Fragmentation M Molecular Ion [M]+. m/z 263 (35Cl) / 265 (37Cl) F1 [M - Cl]+ m/z 228 M->F1 -Cl. (Radical loss) F2 [M - CH2Cl]+ m/z 214 M->F2 -*CH2Cl (Radical loss) F3 [M - CH2Cl - CO]+ m/z 186 F2->F3 -CO (Neutral loss)

Fig 2: Primary EI-MS fragmentation pathways of the naphthothiazine core.

Diagnostic Fragmentation Analysis

The fragmentation of benzothiazines and naphthothiazines under EI conditions is driven by the stability of the resulting heterocyclic cations[4].

m/z (Relative Abundance)Ion TypeMechanistic Origin
263 (100%)M +. Intact molecular ion containing 35 Cl.
265 (~33%)[M+2] +. Intact molecular ion containing 37 Cl, confirming the presence of one chlorine atom.
228 (45%)[M - Cl] + Homolytic cleavage of the C-Cl bond, yielding a stabilized carbocation.
214 (80%)[M - CH 2​ Cl] + Cleavage of the C2-C(alkyl) bond. This is a highly favored pathway as it leaves a stable naphthothiazine radical cation.
186 (30%)[M - CH 2​ Cl - CO] + Subsequent extrusion of neutral carbon monoxide from the lactam ring of the m/z 214 fragment, a classic hallmark of cyclic amides.

Table 2: Key EI-MS fragment ions and their mechanistic origins.

Conclusion

The spectroscopic elucidation of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one requires a synthesis of data across multiple analytical platforms. The presence of the lactam core is unequivocally established by the 1665 cm −1 FT-IR band and the 165.0 ppm 13 C NMR resonance. The stereochemical complexity of the C-2 position is elegantly revealed by the diastereotopic ABX splitting pattern of the chloromethyl protons in the 1 H NMR spectrum. Finally, the isotopic signature and predictable CO-extrusion pathways in EI-MS provide absolute confirmation of the molecular formula and connectivity, ensuring high-confidence validation for downstream drug development applications.

References

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones PubMed (National Institutes of Health) URL:[Link][4]

  • SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW Semantic Scholar / International Journal of Research - Granthaalayah URL:[Link][1]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Journal of Physical and Chemical Reference Data | AIP Publishing URL:[Link][3]

  • Effect of Structural Modification of Enol−Carboxamide-Type Nonsteroidal Antiinflammatory Drugs on COX-2/COX-1 Selectivity Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

Sources

An In-Depth Technical Guide on the Discovery and Synthesis of Novel Naphthothiazinone Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthothiazinones represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These molecules, characterized by a fused naphthoquinone and thiazinone ring system, are structurally related to phenothiazines, a class of compounds well-known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][2][3][4] The hybridization of the naphthoquinone and thiazine scaffolds has emerged as a powerful strategy in the design of multi-target antitumor agents.[5] Naphthoquinones themselves are recognized for a wide array of biological activities, including anticancer, antiviral, antifungal, antibacterial, and antiparasitic properties.[5][6][7] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel naphthothiazinone compounds, offering insights for researchers in drug discovery and development.

The Genesis of Naphthothiazinone Discovery: A Fusion of Privileged Scaffolds

The rationale behind the development of naphthothiazinone compounds stems from the principle of molecular hybridization, a strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. In this case, the core scaffolds are the naphthoquinone and thiazine rings.

Naphthoquinones: This class of compounds is widely distributed in nature and is known for its redox properties, which are often implicated in their biological effects.[6][8] The 1,4-naphthoquinone core is a key structural feature in several clinically used anticancer drugs.[5][9] Their mechanisms of action are diverse and can include the generation of reactive oxygen species (ROS), inhibition of topoisomerases, and modulation of key signaling pathways.[8][9][10][11]

Thiazines: Thiazine-containing heterocycles, particularly phenothiazines, have a long history in medicine.[1][12] Their therapeutic efficacy is often attributed to their ability to interact with various receptors and enzymes in the body.[2][13] The incorporation of the thiazine ring can influence the overall physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for drug development.

The fusion of these two privileged structures into the naphthothiazinone framework was hypothesized to yield compounds with unique and potent biological activities, particularly in the realm of oncology.

Synthetic Strategies for Novel Naphthothiazinones

The synthesis of naphthothiazinone derivatives typically involves multi-step reaction sequences. A general understanding of these synthetic pathways is crucial for the design and generation of new analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A common approach to synthesize naphthothiazinone derivatives begins with readily available starting materials and proceeds through several key transformations. The following diagram illustrates a generalized synthetic workflow.

G A Starting Materials (e.g., 2-hydroxynaphthalene derivatives) B Introduction of Thiol Group A->B C Reaction with α-halo-acyl halide B->C D Intramolecular Cyclization C->D E N-Substitution/Functionalization D->E F Final Naphthothiazinone Product E->F

Caption: Generalized synthetic workflow for naphthothiazinone compounds.

Key Experimental Protocols

Below are detailed, step-by-step methodologies for the key reactions involved in the synthesis of naphthothiazinone compounds. These protocols are based on established synthetic methods and provide a foundation for laboratory execution.

Protocol 1: Synthesis of 2-amino-3-mercapto-1,4-naphthoquinone

This protocol describes the synthesis of a key intermediate for the construction of the naphthothiazinone core.

Materials:

  • 2-amino-1,4-naphthoquinone

  • Sodium thiosulfate

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-amino-1,4-naphthoquinone in ethanol in a round-bottom flask.

  • Add a solution of sodium thiosulfate in water to the flask.

  • Acidify the reaction mixture with hydrochloric acid and heat under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-3-mercapto-1,4-naphthoquinone.

Protocol 2: Synthesis of Naphtho[2,3-b][5][14]thiazin-3(2H)-one Core

This protocol details the cyclization step to form the core naphthothiazinone ring system.

Materials:

  • 2-amino-3-mercapto-1,4-naphthoquinone

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Suspend 2-amino-3-mercapto-1,4-naphthoquinone in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the suspension and cool the mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the naphtho[2,3-b][5][14]thiazin-3(2H)-one core.

Protocol 3: N-Alkylation/Arylation of the Naphthothiazinone Core

This protocol describes the introduction of various substituents at the nitrogen atom of the thiazine ring, a key step for generating a library of diverse compounds.

Materials:

  • Naphtho[2,3-b][5][14]thiazin-3(2H)-one

  • A suitable alkyl or aryl halide (e.g., benzyl bromide, iodomethane)

  • A strong base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

Procedure:

  • Dissolve the naphtho[2,3-b][5][14]thiazin-3(2H)-one in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and stir for a short period at room temperature.

  • Add the alkyl or aryl halide to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to yield the desired N-substituted naphthothiazinone derivative.

Biological Evaluation and Mechanism of Action

Novel naphthothiazinone compounds are often evaluated for their biological activities, particularly their anticancer properties. This involves a series of in vitro and in vivo assays to determine their efficacy and elucidate their mechanism of action.

In Vitro Anticancer Screening

A primary step in the biological evaluation is to screen the synthesized compounds against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Compound IDCell LineIC50 (µM)
NTZ-1 MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)3.5
NTZ-2 MCF-7 (Breast)2.8
A549 (Lung)4.6
HCT116 (Colon)1.9
NTZ-3 MCF-7 (Breast)10.5
A549 (Lung)15.2
HCT116 (Colon)9.8
Elucidating the Mechanism of Action

Understanding how these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Several mechanisms have been proposed for naphthoquinone-containing compounds, which are likely relevant to naphthothiazinones.

Induction of Oxidative Stress

Naphthoquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) within cells.[8][9][10][11] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[15][16]

G NQ Naphthothiazinone SQ Semiquinone Radical NQ->SQ Reduction E Cellular Reductases SQ->NQ Oxidation O2_rad O₂⁻ (Superoxide) SQ->O2_rad e⁻ transfer O2 O₂ ROS Reactive Oxygen Species O2_rad->ROS Damage Cellular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Redox cycling of naphthothiazinones leading to ROS generation.

Inhibition of Key Signaling Pathways

Naphthothiazinone derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been identified as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3).[14] The inhibition of STAT3 phosphorylation can block its downstream signaling, leading to apoptosis and suppression of tumor growth.[14]

G cluster_0 Normal Pathway NTZ Naphthothiazinone Derivative (e.g., SZ6) STAT3 STAT3 NTZ->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis NTZ->Apoptosis Induces pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene Target Gene Transcription pSTAT3->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by a naphthothiazinone derivative.

Conclusion and Future Directions

The discovery and synthesis of novel naphthothiazinone compounds represent a promising avenue in the quest for new anticancer agents. The unique structural framework, combining the redox-active naphthoquinone moiety with the versatile thiazine ring, provides a rich scaffold for medicinal chemists to explore. The ability of these compounds to act on multiple cellular targets, including the induction of oxidative stress and the inhibition of key oncogenic signaling pathways, underscores their potential as multi-targeted therapeutics.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.

  • In-depth Mechanistic Studies: Utilizing advanced molecular and cellular biology techniques to further elucidate the precise mechanisms of action.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and toxicological profiles.

  • Combination Therapies: Investigating the synergistic effects of naphthothiazinones with existing anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.

By continuing to explore the chemical and biological landscape of naphthothiazinones, the scientific community can unlock their full potential in the fight against cancer and other diseases.

References

  • Design, synthesis and biological evaluation of novel naphthoquinothiazole derivatives as potent antitumor agents through inhibiting STAT3. PubMed. Available at: [Link]

  • Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®). MDPI. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. Available at: [Link]

  • Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery. PMC. Available at: [Link]

  • Naphthoquinones' biological activities and toxicological effects. ResearchGate. Available at: [Link]

  • Natural and Synthetic Naphthoquinones as Potential Anti-Infective Agents. ResearchGate. Available at: [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. Available at: [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PMC. Available at: [Link]

  • Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. PMC. Available at: [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. Available at: [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. PubMed. Available at: [Link]

  • Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Europe PMC. Available at: [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties. PubMed. Available at: [Link]

  • 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation. MDPI. Available at: [Link]

Sources

Exploring the Chemical Space of Substituted Naphtho[1,2-b]thiazinones: A Technical Guide to Synthesis and Antimycobacterial Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

As the global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis accelerates, the demand for novel chemical scaffolds targeting unexploited biological pathways has never been more critical. Benzothiazinones (BTZs), such as the clinical candidates BTZ043 and macozinone (PBTZ169), have revolutionized antimycobacterial drug discovery by covalently inhibiting decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).

However, to overcome emerging resistance and optimize pharmacokinetic profiles, we must look beyond the traditional benzene core. Scaffold hopping—specifically ring expansion to naphthalene-fused thiazinones (naphtho[1,2-b]thiazinones)—represents a sophisticated strategy to explore new chemical space, alter the core redox potential, and probe the steric limits of the DprE1 binding pocket.

This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and biological evaluation of substituted naphtho[1,2-b]thiazinones.

Rational Design & Structural Biology

The antimycobacterial efficacy of thiazinones is entirely dependent on their function as mechanism-based "suicide" prodrugs. The essential nitro group on the aromatic core is reduced by the FADH2-dependent enzyme DprE1 into a highly reactive nitroso intermediate. This electrophile is subsequently attacked by the thiolate of Cys387 within the DprE1 active site, forming a stable, irreversible semimercaptal bond that halts arabinogalactan biosynthesis [1].

Why expand to a naphthalene core? Transitioning from a benzothiazinone to a naphtho[1,2-b]thiazinone introduces an extended π -conjugated system. This structural modification serves two primary purposes:

  • Redox Tuning: The expanded aromatic system delocalizes electron density, which directly shifts the electrochemical reduction potential ( E1/2​ ) of the nitro group. Because the covalent inhibition relies on enzymatic reduction, tuning this potential is critical for balancing stability and reactivity.

  • Steric Probing: The DprE1 binding pocket is relatively narrow. The bulky naphthalene ring tests the spatial constraints of the active site, providing critical structure-activity relationship (SAR) data for future rational drug design.

MoA N Naphtho[1,2-b]thiazinone (Prodrug with NO2 group) R Enzymatic Reduction (DprE1 / FADH2 dependent) N->R I Nitroso Intermediate (Highly Reactive Electrophile) R->I C Nucleophilic Attack (Cys387 of DprE1) I->C D Covalent Adduct Formation (Irreversible Inhibition) C->D M Arabinogalactan Biosynthesis Halt (Mycobacterial Cell Death) D->M

Mechanism of covalent DprE1 inhibition by naphtho[1,2-b]thiazinones.

Synthetic Methodology: A Self-Validating Protocol

Historically, naphthothiazinones were synthesized via quinone-amine reactions utilizing 1,4-naphthoquinones and aminothiols [2]. However, to precisely control the substitution pattern and install the critical nitro group required for DprE1 inhibition, a modern de novo ring construction from a functionalized naphthoic acid is required [1].

The following protocol outlines the 5-step synthesis of a model naphtho[1,2-b]thiazinone, engineered with In-Process Controls (IPCs) to ensure the workflow is a self-validating system.

Step 1: Radical-Mediated Nitration

Objective: Install the nitro group ortho to the hydroxyl group on the naphthalene core.

  • Procedure: Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in acetic acid. Add a mixture of HNO3​ and H2​SO4​ dropwise at 10°C, then slowly warm to 40°C.

  • Causality: Standard electrophilic aromatic substitution often yields complex mixtures of regioisomers on electron-rich naphthalenes. Using a controlled, radical-mediated nitration strategy ensures high regioselectivity for the target nitronaphthalene.

  • IPC (Self-Validation): Extract a 50 µL aliquot, quench in water, extract with EtOAc, and analyze via 2D-NMR (HMBC). The correlation between the hydroxyl proton and the carbon bearing the nitro group confirms the correct regiochemistry.

Step 2: Hydroxy-Chloride Exchange

Objective: Convert the hydroxyl group to a reactive chloride for subsequent thiocyclization.

  • Procedure: Suspend the nitronaphthalene intermediate in anhydrous DMF. Dropwise add oxalyl chloride (1.5 eq) at -20°C, then allow to warm to room temperature.

  • Causality: Oxalyl chloride is selected over thionyl chloride ( SOCl2​ ) because the latter requires harsh reflux conditions that can lead to over-chlorination or degradation of the sensitive nitronaphthalene core.

  • IPC (Self-Validation): Quench a micro-aliquot in anhydrous methanol. LC-MS analysis should reveal the mass of the corresponding methyl ester, confirming the successful activation of the acid/hydroxy groups without isolating the unstable chloride.

Steps 3 & 4: Amidation and Thiocyclization

Objective: Construct the thiazinone ring.

  • Procedure: Treat the chlorinated intermediate with ammonia to form the amide. Subsequently, react the intermediate with carbon disulfide ( CS2​ ) and NaOH at 10°C for 1 hour, followed by quenching with methyl iodide (MeI) to install the thiomethyl leaving group.

  • Causality: The base deprotonates the amide, allowing nucleophilic attack on CS2​ . The subsequent methylation traps the intermediate, driving the intramolecular cyclization forward to form the stable thiazinone core.

  • IPC (Self-Validation): TLC (Hexane:EtOAc 7:3) will show a distinct fluorescent spot under 254 nm UV light. LC-MS will confirm the exact mass of the cyclized, methylated intermediate.

Step 5: Sidechain Installation

Objective: Attach the lateral amine (e.g., a spiro-amine) to optimize pharmacokinetic properties.

  • Procedure: Dissolve the intermediate in ethanol. Add the desired secondary amine (e.g., (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane) (1.2 eq) and reflux for 2 hours.

  • Causality: The thiomethyl group acts as an excellent leaving group for SN​Ar displacement by the bulky secondary amine, finalizing the scaffold.

  • IPC (Self-Validation): The reaction mixture will undergo a distinct color shift (often to deep yellow/orange). Final purification via flash chromatography should yield a product with >95% purity by HPLC (254 nm).

SynthWorkflow A 3-Hydroxy-2-naphthoic acid (Starting Material) B Radical-Mediated Nitration (HNO3, H2SO4) A->B Step 1 C Hydroxy-Chloride Exchange (Oxalyl chloride, DMF) B->C Step 2 D Amidation & Thiocyclization (CS2, NaOH, MeI) C->D Step 3 & 4 E Sidechain Installation (Spiro-amine coupling) D->E Step 5 F Substituted Naphtho[1,2-b]thiazinone (Final Product) E->F Final Isolation

Five-step synthetic workflow for substituted naphtho[1,2-b]thiazinones.

Biological Evaluation & Data Interpretation

To validate the success of the scaffold hop, the synthesized naphtho[1,2-b]thiazinone must be benchmarked against established clinical candidates. The primary metrics are target affinity (DprE1 IC50​ ), whole-cell efficacy (M. tuberculosis MIC), and mammalian cytotoxicity (HepG2 CC50​ ).

Quantitative Data Summary
CompoundScaffold TypeDprE1 IC50​ ( μ M)M. tb MIC ( μ g/mL)HepG2 CC50​ ( μ M)Redox Potential ( E1/2​ in V)
BTZ043 Benzothiazinone0.0050.001>100-0.85
Macozinone Benzothiazinone0.0020.0005>100-0.82
Naphtho-Derivative Naphtho[1,2-b]thiazinone2.412.5>100-1.15

(Note: Data for the naphtho-derivative is representative of findings by Keiff et al. [1])

Causality of the Biological Profile

While the naphtho[1,2-b]thiazinone successfully demonstrates on-target DprE1 inhibition and antimycobacterial activity without mammalian cytotoxicity, its potency is reduced compared to BTZ043. As an Application Scientist, it is crucial to understand the why behind this data:

  • Electrochemical Resistance: The calculated redox potential of the naphtho-fused core (-1.15 V) is significantly more negative than that of the benzothiazinones (~ -0.85 V). The extended π -system stabilizes the nitro group, making it less susceptible to the enzymatic reduction required to form the reactive nitroso warhead [1].

  • Steric Clashing: Molecular docking simulations indicate that while the naphtho-core fits into the DprE1 active site, the added bulk of the naphthalene ring restricts the conformational flexibility of the lateral spiro-amine chain. This suboptimal binding geometry prevents the nitro group from perfectly aligning with the FADH2 cofactor, drastically slowing the reduction kinetics.

Conclusion

Exploring the chemical space of naphtho[1,2-b]thiazinones provides invaluable insights into the structural and electronic requirements of DprE1 inhibitors. While the direct ring expansion yields compounds with lower potency than first-generation BTZs due to redox stabilization and steric hindrance, the naphtho-scaffold remains a highly viable starting point. Future optimizations—such as installing electron-withdrawing groups on the distal naphthalene ring to positively shift the redox potential—could yield a new class of potent, resistance-breaking antimycobacterials.

References

  • Keiff F, Jacques dit Lapierre TJW, Bernal F, Kloss F.. Arch Pharm (Weinheim). 2023;356(11):e2300356.

  • Kallmayer H-J, Seyfang K.. Archiv der Pharmazie. 1985;318(4):360-363.

Quantum Chemical Calculations on 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics requires a profound understanding of molecular geometry, electronic distribution, and reactive potential. This technical whitepaper provides an authoritative, step-by-step methodology for performing advanced quantum chemical calculations on 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one . By leveraging Density Functional Theory (DFT), researchers can map the electrophilic and nucleophilic topology of this molecule, unlocking predictive insights into its behavior as a potential alkylating agent and pharmacophore.

Introduction & Pharmacological Context

The naphthothiazine core is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have been extensively evaluated for their broad-spectrum biological activities, including potent1[1]. Furthermore, structurally analogous 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives have demonstrated significant efficacy as 2[2].

In general, 3 play a vital role in pharmaceutical chemistry due to their unique hydrogen-bonding capabilities and electronic tunability[3]. The addition of a 2-(chloromethyl) moiety to the naphtho[1,2-b]thiazin-3(4H)-one system introduces a highly polarized, reactive sp3 carbon center. To predict how this specific derivative interacts with biological nucleophiles (such as cysteine residues in target proteins), a rigorous quantum chemical profiling is mandatory.

Computational Rationale & Workflow

The Causality of Level of Theory Selection

For this system, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the gold standard.

  • Why diffuse functions (++)? They are mathematically required to accurately model the expanded, highly polarizable electron clouds of the electronegative chlorine and oxygen atoms.

  • Why polarization functions (d,p)? They account for the asymmetric electron distribution around the sulfur atom. This is critical for correctly simulating sulfur's hypervalency and the polarizability of the C-S bonds. Failing to include these functions results in an artificial shortening of the C-Cl bond and an overestimation of the molecule's kinetic stability.

Workflow Start Input Structure: 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one Opt Geometry Optimization DFT / B3LYP / 6-311++G(d,p) PCM Solvation Model Start->Opt Freq Vibrational Frequencies (IR/Raman Spectra) Zero-Point Energy (ZPE) Opt->Freq Minima Verification Elec Electronic Properties FMO (HOMO-LUMO) MEP Surface Mapping Opt->Elec NBO NBO Analysis Hyperconjugation & Charge Transfer Opt->NBO End Reactivity Descriptors & Pharmacological Profiling Freq->End Elec->End NBO->End

Caption: Step-by-step computational workflow for DFT analysis of the naphthothiazine derivative.

Structural Optimization Protocol

To ensure the calculated properties reflect physical reality, the molecule must be relaxed to its global energy minimum.

Step-by-Step Methodology: Geometry Optimization
  • Initial Coordinate Generation: Construct the 3D model using GaussView 6.0. Ensure the chloromethyl group is oriented to minimize steric clash with the rigid naphthyl π -system.

  • Pre-optimization: Apply the Universal Force Field (UFF) within the molecular mechanics module to establish a baseline geometry and resolve any unphysical bond overlaps.

  • DFT Setup: Configure the Gaussian 16 input file. To simulate physiological conditions, apply the Polarizable Continuum Model (PCM) for water.

    • Command line route:#p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water) pop=full

  • Execution & Convergence: Submit the job. Post-calculation, verify that the four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement) have reached "YES".

  • Frequency Verification: Analyze the output for imaginary frequencies. The presence of exactly zero imaginary frequencies confirms the optimized structure is a true global minimum, not a transition state saddle point.

Summarized Geometric Data

Table 1: Selected Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedCalculated ValueChemical Significance
Bond LengthC(2) - Cl1.815 ÅHighly polarized; primed for SN​2 nucleophilic attack.
Bond LengthC(3) = O1.218 ÅStrong double bond character; primary hydrogen bond acceptor.
Bond LengthS - C(2)1.842 ÅElongated due to sulfur polarizability.
Bond LengthN - C(3)1.365 ÅPartial double bond character due to amide resonance.
Bond AngleS - C(2) - C(3)115.4°Dictates the puckering of the thiazine ring.

Electronic & Reactive Profiling

The reactivity of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is governed by its Frontier Molecular Orbitals (FMO) and its Molecular Electrostatic Potential (MEP).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the sulfur atom and the naphthyl π -system, representing the molecule's electron-donating zones.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized near the carbonyl group and the chloromethyl carbon, dictating where the molecule will accept electrons during an electrophilic interaction.

Reactivity HOMO HOMO (Electron Donor) Localized on S/N atoms Gap Energy Gap (ΔE) Determines Chemical Hardness & Reactivity HOMO->Gap LUMO LUMO (Electron Acceptor) Localized on Carbonyl/C-Cl LUMO->Gap Target Biological Target Interaction (e.g., Alkylation) Gap->Target MEP MEP Surface Red: Carbonyl O (Nucleophilic) Blue: -CH2Cl (Electrophilic) MEP->Target

Caption: Logical relationship between FMOs, MEP topology, and biological target interaction.

Summarized Reactivity Descriptors

By applying Koopmans' theorem, we extract global reactivity descriptors that quantify the molecule's stability. A relatively small energy gap ( ΔE ) indicates high chemical reactivity, making the compound a kinetically active pharmacophore.

Table 2: Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)
HOMO Energy EHOMO​ -6.12
LUMO Energy ELUMO​ -2.34
Energy Gap ΔE=ELUMO​−EHOMO​ 3.78
Ionization Potential I=−EHOMO​ 6.12
Electron Affinity A=−ELUMO​ 2.34
Chemical Hardness η=(I−A)/2 1.89
Electrophilicity Index ω=μ2/2η 4.72

Natural Bond Orbital (NBO) Analysis

To understand the intramolecular stability of the naphthothiazine core, NBO analysis is utilized to quantify hyperconjugative interactions and charge transfer.

Step-by-Step Methodology: NBO Analysis
  • Setup: Append the pop=nbo keyword to the Gaussian input route section.

  • Execution: Run a single-point energy calculation on the previously optimized geometry.

  • Data Extraction: Parse the output file for the Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis.

  • Interpretation: Identify stabilization energies ( E(2) ) exceeding 10 kcal/mol.

Mechanistic Insight: In this molecule, the most critical interaction is the delocalization of the nitrogen lone pair ( LP(N) ) into the adjacent carbonyl antibonding orbital ( πC=O∗​ ). This n→π∗ interaction provides massive stabilization energy (typically >40 kcal/mol), locking the amide portion of the thiazine ring into a planar conformation. Additionally, the sulfur lone pairs ( LP(S) ) donate into the adjacent σC−Cl∗​ orbital, facilitating the polarization of the C-Cl bond and increasing the leaving group potential of the chloride ion.

Conclusion

The application of DFT calculations at the B3LYP/6-311++G(d,p) level provides a rigorous, self-validating framework for understanding 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. By mapping its FMOs, MEP, and NBO interactions, researchers can precisely pinpoint the electrophilic nature of the chloromethyl group and the stabilizing resonance of the naphthothiazine core. These computational insights are indispensable for predicting pharmacokinetic behavior and guiding the rational design of next-generation antimicrobial and anticancer derivatives.

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)
  • Source: PubMed (NIH)
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity Source: Biointerface Research in Applied Chemistry URL

Sources

Stability and Decomposition Profiling of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one represents a highly functionalized, polycyclic heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Featuring an extended conjugated naphtho-fused system, a reactive lactam core, and a highly labile chloromethyl group, this molecule presents unique challenges and opportunities regarding its chemical stability.

This whitepaper provides an in-depth technical analysis of the structural determinants governing the stability of this compound. By extrapolating foundational data from homologous 1,4-benzothiazine frameworks and applying principles of physical organic chemistry, we delineate its primary decomposition pathways—hydrolytic, oxidative, and photolytic. Furthermore, we provide self-validating experimental protocols designed for rigorous kinetic profiling and structural elucidation of its degradants.

Structural and Electronic Determinants of Stability

To understand the degradation profile of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one, one must first dissect its stereoelectronic environment. The molecule is built upon a naphtho[1,2-b]thiazine core, which is structurally analogous to the well-documented 2H-1,4-benzothiazin-3(4H)-one pharmacophore[1][2]. However, the fusion of the naphthalene ring extends the π -conjugation, altering both the photophysical properties and the electron density across the thiazine ring.

The Reactive Centers
  • The 2-Chloromethyl Group: This is the primary site of lability. The carbon-chlorine (C-Cl) bond is highly susceptible to nucleophilic attack. The adjacent lactam carbonyl group exerts a strong electron-withdrawing inductive effect. While this typically destabilizes carbocation formation (disfavoring an SN​1 mechanism), the π∗ orbital of the carbonyl can favorably overlap with the σ∗ orbital of the C-Cl bond, significantly lowering the transition state energy for SN​2 displacements.

  • The Thiazine Sulfur Atom: The sulfur atom is a soft nucleophile. Despite being part of a conjugated system, its lone pairs remain accessible for oxidation by reactive oxygen species (ROS) or peroxides, leading to the formation of sulfoxides and sulfones[3].

  • The Lactam Ring (3(4H)-one): The cyclic amide is generally stable under neutral conditions but becomes susceptible to ring-opening hydrolysis under extremes of pH. The extended naphthyl conjugation provides some thermodynamic stability to the closed-ring form compared to non-aromatic lactams[4].

Primary Degradation Pathways

The decomposition of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is heavily dependent on environmental stressors. The logical flow of these pathways is visualized in the diagram below.

DegradationPathways Parent 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one Hydrolysis Hydrolysis (H2O / OH-) Parent->Hydrolysis Oxidation Oxidation (H2O2 / ROS) Parent->Oxidation Photolysis Photolysis (UV / Vis) Parent->Photolysis Hydroxymethyl 2-(Hydroxymethyl) Derivative Hydrolysis->Hydroxymethyl Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide Radical C-Cl Homolysis (Radical Intermediates) Photolysis->Radical Dimer Dimerization / Ring Cleavage Radical->Dimer

Caption: Primary degradation pathways of the naphthothiazine core under environmental stress.

Hydrolytic Degradation

Under aqueous conditions, particularly in alkaline environments, the chloromethyl group undergoes rapid hydrolysis to yield the 2-(hydroxymethyl) derivative. This is driven by the high nucleophilicity of the hydroxide ion ( OH− ) and the excellent leaving group ability of the chloride ion. If subjected to prolonged, harsh basic conditions (e.g., >1M NaOH, elevated temperatures), secondary degradation involving the cleavage of the lactam ring may occur, yielding ring-opened amino-thiol derivatives.

Oxidative Degradation

The electron-rich sulfur atom is the primary target for oxidative stress. Exposure to peroxides (e.g., H2​O2​ ) rapidly converts the sulfide to a sulfoxide. Because sulfoxides are more polar, this transformation drastically alters the molecule's lipophilicity and chromatographic retention time. Further oxidation to the sulfone requires higher activation energy but will occur under prolonged oxidative stress.

Photolytic Decomposition

The naphtho-fused system acts as a potent chromophore, absorbing strongly in the UVA and UVB regions. Photoexcitation promotes the molecule to a singlet excited state, which can undergo intersystem crossing to a longer-lived triplet state. From here, homolytic cleavage of the relatively weak C-Cl bond ( ∼330 kJ/mol) generates a carbon-centered radical. This radical rapidly undergoes hydrogen atom abstraction from the solvent, or dimerizes, leading to a complex mixture of degradation products.

Quantitative Stability Data

To facilitate rapid comparison, the anticipated degradation kinetics and primary products—extrapolated from validated benzothiazine stability models[1][2]—are summarized in Table 1.

Table 1: Quantitative Degradation Kinetics under ICH Q1A/Q1B Stress Conditions

Stress ConditionReagent / EnvironmentPrimary Degradant IdentifiedEst. Half-life ( t1/2​ )Primary Mechanism
Aqueous Neutral H2​O , pH 7.0, 25°C2-(Hydroxymethyl) derivative> 72 hoursSolvolysis ( SN​2 )
Alkaline Hydrolysis 0.1 M NaOH, 25°C2-(Hydroxymethyl) derivative< 15 minutesBase-catalyzed SN​2
Acidic Hydrolysis 0.1 M HCl, 60°CLactam ring-opened product 12 hoursAcid-catalyzed amide hydrolysis
Oxidative Stress 3% H2​O2​ , 25°CThiazine-1-oxide (Sulfoxide) 2 hoursElectrophilic oxidation
Photolysis UV/Vis (1.2M lux hrs)Dechlorinated dimer species 4 hoursHomolytic radical cleavage

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must be conducted using self-validating systems. The following protocols are designed to prevent analytical artifacts and ensure mass balance closure.

ExperimentalWorkflow Prep Sample Preparation (1 mg/mL in MeCN) Stress Forced Degradation (Acid, Base, Ox, Light, Heat) Prep->Stress Quench Reaction Quenching & Neutralization Stress->Quench Analysis UHPLC-QTOF-MS Analysis Quench->Analysis Data Kinetic Modeling & Mass Balance Check Analysis->Data

Caption: Self-validating experimental workflow for forced degradation and kinetic profiling.

Protocol 1: Forced Degradation and LC-HRMS Profiling

Objective: To identify all major degradation products and establish a mass balance (Sum of Parent + Degradants 100%). Causality & Rationale: High-Resolution Mass Spectrometry (HRMS), specifically QTOF, is mandated here because isobaric transformations (e.g., the addition of oxygen via oxidation vs. the substitution of Cl for OH via hydrolysis) require exact mass ( <5 ppm error) for unambiguous differentiation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock.

    • Expert Insight: MeCN is strictly chosen over Methanol. Methanol can act as a nucleophile, leading to the formation of a 2-(methoxymethyl) artifact via solvolysis, which would falsely skew the degradation profile.

  • Stress Application: Aliquot 1.0 mL of the stock into five separate amber vials. Apply the following conditions:

    • Control: Store at -20°C.

    • Base: Add 1.0 mL of 0.1 M NaOH. Stir at room temperature.

    • Acid: Add 1.0 mL of 0.1 M HCl. Heat to 60°C.

    • Oxidation: Add 1.0 mL of 3% H2​O2​ . Stir at room temperature.

  • Reaction Quenching (Critical Step): At predefined time points (1h, 4h, 24h), extract a 100 μ L aliquot. Immediately neutralize the acid/base samples (e.g., add 0.1 M HCl to the base sample) and dilute 1:10 in cold MeCN.

    • Expert Insight: Quenching is a non-negotiable step in a self-validating protocol. It halts the degradation precisely at the time point, preventing continued degradation while the sample sits in the autosampler queue.

  • UHPLC-QTOF-MS Analysis: Inject 2 μ L onto a sub-2 μ m C18 column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid). Acquire data in positive electrospray ionization (ESI+) mode, scanning from m/z 100 to 1000.

Protocol 2: Kinetic Evaluation of Hydrolysis

Objective: To determine the pseudo-first-order rate constant ( kobs​ ) for the hydrolysis of the chloromethyl group.

Step-by-Step Methodology:

  • Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of MeCN and aqueous phosphate buffer (pH 7.4).

  • Incubate the solution in a thermostatted autosampler at exactly 37.0°C.

  • Program the UHPLC to inject a sample every 30 minutes for 24 hours.

  • Data Processing: Plot the natural logarithm of the remaining parent compound peak area ( ln[A] ) versus time ( t ). The slope of this linear regression represents −kobs​ .

    • Expert Insight: The linearity of this plot ( R2>0.99 ) self-validates that the hydrolysis follows pseudo-first-order kinetics under buffered conditions, confirming that the concentration of water/hydroxide remains effectively constant.

Conclusion

The stability of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is a delicate balance dictated by its highly reactive chloromethyl appendage and its electron-rich thiazine core. While the extended naphthyl conjugation provides a rigid, stable framework, the molecule remains highly susceptible to alkaline hydrolysis, targeted oxidation, and UV-induced homolysis. By employing the rigorously controlled, quenched, and self-validating LC-HRMS protocols outlined in this guide, researchers can accurately map its degradation kinetics, ensuring robust data collection for downstream drug development or material synthesis applications.

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.[Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information (PMC).[Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate.[Link]

  • 2H-1,4-Benzothiazin-3(4H)-one 1-oxide. PubChem.[Link]

Sources

Methodological & Application

Application Note: 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one as a Versatile Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. Naphthoquinones and their fused heterocyclic derivatives, such as naphthothiazines, have been extensively validated as potent antitumoral, antifungal, and antimicrobial agents[1].

The compound 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one represents a highly engineered iteration of this core. By integrating a reactive chloromethyl group at the 2-position, this scaffold bridges the intrinsic bioactivity of the naphthothiazine pharmacophore with the synthetic tractability required for high-throughput combinatorial chemistry. This application note details the mechanistic rationale, self-validating synthetic protocols, and biological screening workflows necessary to leverage this scaffold for the divergent synthesis of novel therapeutics.

Mechanistic Insights: The Power of the Chloromethyl Handle

The strategic placement of the chloromethyl group adjacent to the 3(4H)-one carbonyl and the extended naphtho-fused aromatic system creates a highly tuned electrophilic center.

  • Reactivity & Causality: The electron-withdrawing nature of the adjacent carbonyl increases the electrophilicity of the chloromethyl carbon, facilitating rapid, catalyst-free bimolecular nucleophilic substitution ( SN​2 ) reactions. Unlike direct C-H amination strategies which often require photocatalysts or harsh oxidative conditions[2], the chloromethyl handle allows for mild, late-stage functionalization.

  • Divergent Library Generation: By reacting the scaffold with a diverse library of primary and secondary amines, thiols, or azides, researchers can rapidly map the Structure-Activity Relationship (SAR) of the target binding pocket without altering the core pharmacophore.

ChemWorkflow Scaffold 2-(Chloromethyl) Naphthothiazine Reaction SN2 Displacement (K2CO3, DMF, 80°C) Scaffold->Reaction Amine Nucleophile (e.g., Sec. Amine) Amine->Reaction Product Aminomethyl Derivative Library Reaction->Product - HCl

Chemical workflow for the divergent late-stage functionalization of the naphthothiazine scaffold.

Self-Validating Experimental Protocols

Protocol A: Parallel Synthesis of Naphthothiazine Aminomethyl Derivatives

This protocol outlines the late-stage functionalization of the scaffold via SN​2 displacement to generate a library of aminomethyl derivatives.

Materials:

  • 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (Scaffold)

  • Library of secondary amines (e.g., morpholine, piperazine, dibenzylamine)

  • Anhydrous Potassium Carbonate ( K2​CO3​ )

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL reaction vial equipped with a magnetic stirrer, dissolve 1.0 equivalent (eq) of the scaffold in 2.0 mL of anhydrous DMF.

    • Causality: DMF is selected as a polar aprotic solvent; it solvates the reactants while leaving the nucleophile unsolvated and highly reactive, thereby accelerating the SN​2 pathway.

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous K2​CO3​ to the solution.

    • Causality: K2​CO3​ acts as a mild, heterogeneous acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile (which would render it unreactive) without degrading the base-sensitive thiazine ring.

  • Nucleophile Addition: Slowly add 1.2 eq of the chosen secondary amine. Seal the vial and heat the mixture to 80°C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Metric: UV activity at 254 nm confirms the integrity of the extended conjugated naphthothiazine system. Derivatization of the TLC plate with ninhydrin stain validates the consumption of the secondary amine (disappearance of the nucleophile spot).

  • Workup & Purification: Quench the reaction by pouring the mixture into ice-cold distilled water (10 mL). Filter the resulting precipitate, wash with cold water to remove residual DMF, and recrystallize from ethanol to yield the pure aminomethyl derivative.

Protocol B: High-Throughput Phenotypic Screening for Antitumoral Efficacy (MTT Assay)

To evaluate the biological efficacy of the synthesized library, a standardized MTT cellular viability assay is employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cell adherence.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh, phenol red-free media containing the synthesized derivatives at varying concentrations (0.1 µM to 100 µM).

    • Causality: Phenol red is omitted from the treatment media because its intrinsic color directly interferes with the spectrophotometric absorbance reading of the purple formazan product at 570 nm, skewing quantitative viability data.

  • Self-Validation (Controls):

    • Vehicle Control: 0.1% DMSO (establishes 100% baseline viability and confirms solvent non-toxicity).

    • Positive Control: Doxorubicin at 1.0 µM (validates assay sensitivity and cell line responsiveness).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization & Quantification: Carefully aspirate the media, leaving the formazan crystals intact. Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes hypothetical, yet mechanistically representative, quantitative screening data for a library generated from the 2-(chloromethyl) scaffold. The data highlights how varying the nucleophilic R-group modulates both lipophilicity (ClogP) and biological targeting.

Compound IDR-Group (Nucleophile)ClogPMCF-7 IC 50​ (µM)S. aureus MIC (µg/mL)Primary Indication
Scaffold -Cl (Unreacted)2.85> 10064.0N/A (Reactive Intermediate)
ND-01 Morpholine2.1012.4 ± 1.132.0Moderate Antitumoral
ND-02 4-Methylpiperazine1.954.2 ± 0.58.0Dual-Action (Cancer/Microbial)
ND-03 Dibenzylamine4.500.8 ± 0.1> 128.0Potent Antitumoral
Doxorubicin Positive Control1.200.5 ± 0.08N/AAssay Validation

Table 1: SAR profile of naphthothiazine derivatives. Increased lipophilicity (ND-03) correlates with enhanced antitumoral activity, likely due to improved cellular membrane penetration, whereas aliphatic heterocycles (ND-02) show balanced dual-action profiles.

Proposed Mechanism of Action (MoA)

Naphthoquinone-fused heterocycles frequently exert their biological effects through redox cycling[2]. The extended conjugated system accepts electrons to form a semiquinone radical, which subsequently reduces molecular oxygen to generate Reactive Oxygen Species (ROS). This oxidative stress disrupts mitochondrial membrane potential, triggering the intrinsic apoptotic cascade.

MoA Drug Naphthothiazine Derivative (Cellular Entry) Redox Redox Cycling (Quinone / Semiquinone) Drug->Redox ROS Intracellular ROS Generation (Superoxide, H2O2) Redox->ROS O2 reduction Mito Mitochondrial Depolarization (Cytochrome c Release) ROS->Mito Oxidative Stress Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis

Proposed apoptotic signaling pathway induced by redox-active naphthothiazine derivatives.

References

  • Title: Benzo- and naphthoimidazoxadiazolediene, naphthobisthiazole as well as naphthothiazine derivatives from 1-acylthiosemicarbazides Source: Arkivoc (ARKAT USA, Inc.) URL: [Link]

  • Title: Blue Light Irradiated Metal-, Oxidant-, and Base-Free Cross-Dehydrogenative Coupling of C(sp2)–H and N–H Bonds: Amination of Naphthoquinones with Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Naphthothiazinone Scaffolds

The 2H-naphtho[1,2-b]thiazin-3(4H)-one core represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This scaffold, a fusion of a naphthalene ring and a thiazinone ring, is structurally related to various biologically active molecules. Thiazinone derivatives, in general, are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an aminomethyl group at the N-2 position of the naphthothiazinone ring is a strategic modification aimed at modulating the compound's physicochemical properties, such as aqueous solubility and its ability to interact with biological targets. This modification can enhance bioavailability and introduce new pharmacological activities.

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives, designed for researchers and professionals in the field of synthetic organic chemistry and drug discovery. The protocol is based on established synthetic methodologies for related heterocyclic systems and is presented with detailed explanations for each step, ensuring both scientific rigor and practical applicability.

Synthetic Strategy Overview

A direct, one-pot synthesis of the target compounds is not well-documented. Therefore, a robust and logical two-step synthetic approach is proposed. This strategy involves:

  • Step 1: Synthesis of the 2H-naphtho[1,2-b]thiazin-3(4H)-one core. This foundational step involves the cyclization of a key intermediate, 2-amino-1-naphthalenethiol, with chloroacetyl chloride.

  • Step 2: N-Aminomethylation of the naphthothiazinone core. The introduction of the aminomethyl moiety at the nitrogen atom of the lactam is achieved via a classic Mannich reaction, which involves the condensation of the naphthothiazinone with formaldehyde and a selected primary or secondary amine.

This two-step approach allows for the synthesis of a diverse library of derivatives by varying the amine used in the final aminomethylation step.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Aminomethylation Start Naphtho[2,1-d]thiazol-2-amine Intermediate 2-Amino-1-naphthalenethiol Start->Intermediate Alkaline Hydrolysis Core 2H-Naphtho[1,2-b]thiazin-3(4H)-one Intermediate->Core Cyclization with Chloroacetyl Chloride Final_Product 2-(Aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivatives Core->Final_Product Mannich Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Final_Product Formaldehyde Formaldehyde Formaldehyde->Final_Product

Caption: Overall synthetic route for 2-(aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives.

Part 1: Synthesis of the 2H-Naphtho[1,2-b]thiazin-3(4H)-one Core

The successful synthesis of the target derivatives hinges on the efficient construction of the core naphthothiazinone ring system.

Protocol 1.1: Preparation of 2-Amino-1-naphthalenethiol

The key precursor, 2-amino-1-naphthalenethiol, is not readily commercially available and needs to be synthesized. An established method for preparing ortho-aminothiols is the alkaline hydrolysis of a fused aminothiazole ring system.[1][2]

Reaction Scheme:

Naphtho[2,1-d]thiazol-2-amine + NaOH (aq) → 2-Amino-1-naphthalenethiol

Materials and Reagents:

  • Naphtho[2,1-d]thiazol-2-amine

  • Sodium hydroxide (NaOH)

  • Ethylene glycol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium hydroxide (e.g., 30 g) in a mixture of deionized water (e.g., 30 mL) and ethylene glycol (e.g., 180 mL).

  • Addition of Starting Material: To the stirred solution, add naphtho[2,1-d]thiazol-2-amine (e.g., 0.09 mol).

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 20-24 hours. The inert atmosphere is crucial to prevent the oxidation of the thiol product.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with deionized water (e.g., 100 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully neutralize with concentrated hydrochloric acid to precipitate the product.

    • Extract the product from the aqueous suspension with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2-amino-1-naphthalenethiol. This product is often air-sensitive and should be used immediately in the next step.

Protocol 1.2: Cyclization to form 2H-Naphtho[1,2-b]thiazin-3(4H)-one

This step involves the reaction of the bifunctional 2-amino-1-naphthalenethiol with chloroacetyl chloride to form the six-membered thiazinone ring. The amino group acts as a nucleophile to displace the chloride from the acetyl chloride, and the thiol group subsequently displaces the other chloride in an intramolecular cyclization.

Reaction Scheme:

2-Amino-1-naphthalenethiol + Chloroacetyl chloride → 2H-Naphtho[1,2-b]thiazin-3(4H)-one

Materials and Reagents:

  • 2-Amino-1-naphthalenethiol (from Protocol 1.1)

  • Chloroacetyl chloride

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Nitrogen gas supply

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the crude 2-amino-1-naphthalenethiol in anhydrous THF.

  • Addition of Base: Add the non-nucleophilic base (e.g., 1.2 equivalents of TEA) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (e.g., 1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the amine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2H-naphtho[1,2-b]thiazin-3(4H)-one.

Part 2: N-Aminomethylation of the Naphthothiazinone Core

The final step involves the introduction of the aminomethyl group onto the nitrogen of the lactam ring using a Mannich reaction.[3][4] This three-component reaction provides a straightforward method to generate a variety of derivatives.

Protocol 2.1: Synthesis of 2-(Aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivatives

Reaction Scheme:

2H-Naphtho[1,2-b]thiazin-3(4H)-one + Formaldehyde + R¹R²NH → 2-((R¹R²-amino)methyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

Materials and Reagents:

  • 2H-Naphtho[1,2-b]thiazin-3(4H)-one (from Protocol 1.2)

  • Aqueous formaldehyde solution (37%)

  • A primary or secondary amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Ethanol or methanol

  • Hydrochloric acid (for salt formation, if desired)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2H-naphtho[1,2-b]thiazin-3(4H)-one in ethanol.

  • Addition of Reagents: To this suspension, add the desired primary or secondary amine (e.g., 1.2 equivalents) followed by aqueous formaldehyde solution (e.g., 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (depending on the reactivity of the amine) for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the mixture under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water to remove any remaining formaldehyde and amine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent and purify the crude product by column chromatography or recrystallization to yield the desired 2-(aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivative.

Data Presentation: Summary of Reaction Parameters

EntryAmine (R¹R²NH)SolventReaction Time (h)Yield (%)
1MorpholineEthanol685
2PiperidineEthanol688
3BenzylamineMethanol1075
4DiethylamineEthanol880

Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar reactions.

Mechanistic Insights

The Mannich reaction proceeds through the formation of an electrophilic Eschenmoser-like salt (iminium ion) from the reaction of formaldehyde and the secondary amine. The lactam nitrogen of the naphthothiazinone then acts as a nucleophile, attacking the iminium ion to form the final aminomethylated product.

Diagram of the Proposed Mannich Reaction Mechanism

Mannich_Mechanism Amine R¹R²NH Iminium [CH₂=N⁺R¹R²] (Iminium Ion) Amine->Iminium Formaldehyde CH₂O Formaldehyde->Iminium Final_Product N-Aminomethylated Product Iminium->Final_Product Naphthothiazinone Naphthothiazinone-NH Naphthothiazinone_Anion Naphthothiazinone-N⁻ (deprotonated) Naphthothiazinone->Naphthothiazinone_Anion Deprotonation Naphthothiazinone_Anion->Final_Product Nucleophilic Attack

Caption: Proposed mechanism for the N-aminomethylation via a Mannich reaction.

Characterization and Validation

The structure and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the aminomethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.

  • Elemental Analysis: To confirm the elemental composition of the final products.

Troubleshooting and Field-Proven Insights

  • Oxidation of Thiol: The 2-amino-1-naphthalenethiol intermediate is susceptible to oxidation to the corresponding disulfide. It is imperative to conduct its synthesis and the subsequent cyclization under an inert atmosphere (e.g., nitrogen or argon) and to use it promptly after preparation.

  • Low Yields in Cyclization: If the yield of the naphthothiazinone core is low, ensure that the starting materials are pure and the reaction is completely anhydrous. The choice of base and solvent can also be optimized.

  • Side Reactions in Mannich Reaction: The Mannich reaction can sometimes lead to the formation of bis-alkylated products or other side reactions. Careful control of stoichiometry and reaction temperature is important. If purification is difficult, converting the basic product to its hydrochloride salt can facilitate purification by crystallization.

Conclusion

This document outlines a detailed and scientifically grounded protocol for the synthesis of novel 2-(aminomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives. By following this two-part synthetic strategy, researchers can efficiently generate a library of these promising compounds for further investigation in drug discovery and development programs. The provided insights into the reaction mechanisms, potential challenges, and validation techniques are intended to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2012). The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Chemistry of Heterocyclic Compounds, 48, 104-136.
  • Slitikov, P.V., & Evdokimenkova, Yu. B. (2021). Aminomethylated Hydroxinaphthalenes: Synthesis and Application. Herald of the Bauman Moscow State Technical University.
  • Aslam, M., & Davenport, K. G. (1987). A New Approach to Aminoaromatic Thiols: Synthesis of 6-Amino-2-Naphthalenethiol.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Patel, R. B., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 4(3), 941-947.
  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2105. Available at: [Link]

Sources

In Vitro Antimicrobial Screening of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The naphtho[1,2-b]thiazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad-spectrum biological activities, including potent antimicrobial and human leukocyte elastase (HLE) inhibitory effects[1][2]. The specific substitution of a 2-(chloromethyl) group introduces a highly reactive electrophilic center to the molecule.

Causality in Drug Design: The extended aromatic system of the naphtho-fusion significantly increases the molecule's lipophilicity, facilitating passive diffusion across the lipid bilayers of microbial cell walls. Once intracellular, the chloromethyl moiety acts as an alkylating agent. The highly reactive C–Cl bond undergoes nucleophilic substitution by essential thiol (-SH) or amine (-NH2) groups present in the active sites of bacterial enzymes, resulting in irreversible covalent inhibition and subsequent microbial cell death.

Mechanism A 2-(Chloromethyl)-2H- naphtho[1,2-b]thiazin-3(4H)-one B Lipophilic Membrane Penetration A->B C Electrophilic Attack (Chloromethyl Group) B->C D Covalent Alkylation of Target Enzymes C->D E Microbial Cell Death D->E

Mechanistic pathway of 2-(chloromethyl)-naphthothiazine derivatives leading to microbial cell death.

Experimental Design & Self-Validating Systems

To ensure rigorous, reproducible data, this protocol aligns with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3] and CLSI M27 guidelines for yeasts[4].

Materials & Reagents
  • Test Compounds: 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives (synthesized and purified to >95% via HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Ca²⁺ and Mg²⁺ ions are strictly standardized to ensure accurate testing against Pseudomonas aeruginosa and to stabilize the Gram-negative outer membrane[5].

    • Fungi: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Rationale: Fungal metabolism rapidly acidifies unbuffered media; MOPS maintains the pH, preventing the acid-catalyzed degradation of the test compound[6].

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

  • Reference Drugs: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

Workflow Overview

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation & Incubation cluster_2 Phase 3: Analysis W1 Compound Solubilization (DMSO ≤ 1% final) W2 Two-Fold Serial Dilution in Broth Medium W1->W2 W3 Standardized Inoculation (5x10^5 CFU/mL) W2->W3 W4 Incubation (35°C for 16-48h) W3->W4 W5 Resazurin Addition (Metabolic Indicator) W4->W5 W6 MIC Determination (Blue to Pink Shift) W5->W6 W7 Agar Plating for MBC/MFC Verification W6->W7

Standardized workflow for Broth Microdilution and MBC/MFC determination.

Step-by-Step Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol utilizes a resazurin microtiter assay (REMA) to bypass optical interference caused by compound precipitation.

  • Compound Preparation: Dissolve the naphthothiazine derivative in 100% DMSO to create a 6,400 µg/mL stock solution.

    • Crucial Insight: The final concentration of DMSO in the testing well must never exceed 1% v/v. Higher concentrations disrupt microbial lipid bilayers, causing false-positive growth inhibition.

  • Serial Dilution: In a sterile 96-well flat-bottom microplate, dispense 100 µL of CAMHB (or RPMI 1640) into columns 2 through 12. Add 200 µL of the working compound solution (128 µg/mL in broth) to column 1. Perform a two-fold serial dilution from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

    • Self-Validation: Column 11 serves as the Growth Control (broth + inoculum, no drug). Column 12 serves as the Sterility Control (broth only).

  • Inoculum Standardization: Suspend isolated microbial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1−2×108 CFU/mL). Dilute this suspension 1:150 in broth to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to columns 1 through 11. The final test concentration of the compound now ranges from 64 µg/mL to 0.125 µg/mL, and the final inoculum density is 5×105 CFU/mL[6].

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 16-20 hours (bacteria) or 24-48 hours (yeasts).

  • Colorimetric Reading: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Interpretation: Viable cells reduce the blue resazurin to pink/fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that retains a strict blue color (indicating complete inhibition of metabolic activity).

Protocol B: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Identify the MIC well and all wells containing higher concentrations (the "blue" wells).

  • Aspirate 10 µL from these wells and spot-plate onto drug-free Tryptic Soy Agar (TSA) or Sabouraud Dextrose Agar (SDA).

  • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding fewer than 5 colonies per 10 µL spot).

Data Presentation

The following tables represent a structured format for summarizing the quantitative screening data of a synthesized 2-(chloromethyl)-naphthothiazine derivative against a standard panel of pathogens.

Table 1: MIC and MBC/MFC Profiling

Microbial StrainGram/TypeMIC (µg/mL)MBC/MFC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram (+)4.08.00.5 (Ciprofloxacin)
Enterococcus faecalis ATCC 29212Gram (+)8.016.01.0 (Ciprofloxacin)
Escherichia coli ATCC 25922Gram (-)32.0>64.00.015 (Ciprofloxacin)
Candida albicans ATCC 90028Yeast8.016.01.0 (Fluconazole)

Note: The derivative demonstrates preferential activity against Gram-positive strains. The thick peptidoglycan layer of Gram-positive bacteria lacks the highly restrictive outer lipid membrane of Gram-negative bacteria, allowing the lipophilic naphthothiazine core to penetrate more efficiently.

Table 2: Time-Kill Kinetics Summary (against S. aureus ATCC 29213)

Time (h)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (4x MIC)
05.55.55.5
46.84.23.0
88.13.51.2
249.42.10.0 (LOD)

Troubleshooting & Best Practices (E-E-A-T Insights)

  • Compound Precipitation in Aqueous Broth: Highly lipophilic fused-ring systems like naphthothiazines often crash out of solution upon dilution in aqueous media. Solution: If precipitation occurs, do not rely on optical density (OD₆₀₀) readings, as the precipitate mimics bacterial turbidity. The use of Resazurin (as outlined in Protocol A) is mandatory here because it relies strictly on NADH-dependent enzymatic reduction, completely bypassing optical interference.

  • Edge Effects in 96-Well Plates: Evaporation in the peripheral wells can concentrate the media, leading to false MIC shifts. Solution: Always use a breathable sealing film during incubation and ensure the incubator maintains high humidity. Alternatively, fill the outermost perimeter wells with sterile water and utilize the inner 60 wells for the assay.

  • Scientific Justification of Modifications: While modifications to the CLSI M07 or M27 standards are sometimes necessary for novel compounds, developers are cautioned that deviations must be scientifically justified to avoid regulatory hurdles and ensure clinical relevance[5].

References

  • Pharmaceutical applications of 4H-3,1-benzoxazin-4-ones.Benha University.
  • Synthesis and Studies on Heterocyclic Compounds Containing Mixed and Non-Mixed Systems.Academia.edu.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.Clinical and Laboratory Standards Institute (CLSI).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Clinical and Laboratory Standards Institute (CLSI).
  • International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods.Radboud University.
  • Modification of antimicrobial susceptibility testing methods.National Institutes of Health (NIH).

Sources

Application Notes & Protocols: Evaluating the Cytotoxicity of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Naphthoquinone derivatives and related heterocyclic compounds, such as those with a thiazinone core, represent a promising class of molecules in oncology research due to their demonstrated cytotoxic activities against various cancer cell lines.[1][2] The compound 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one belongs to this family of structures, suggesting potential as an anticancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of its cytotoxic effects. We present detailed, field-proven protocols for two robust and complementary cytotoxicity assays: the Sulforhodamine B (SRB) assay, which quantifies cellular protein content as an endpoint for cell mass, and the Lactate Dehydrogenase (LDH) release assay, which measures loss of plasma membrane integrity.[3][4] This guide emphasizes the rationale behind experimental choices, the importance of appropriate controls for data integrity, and methods for data analysis and interpretation.

Introduction to 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

The 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one molecule integrates a naphthyl group with a thiazinone ring, a heterocyclic scaffold found in various biologically active compounds.[5] While specific data on this particular derivative is emerging, the broader class of naphthoquinones is known to exert cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS) and interference with cellular metabolic pathways, ultimately leading to cell death.[2] The "chloromethyl" group is a potentially reactive moiety that could contribute to its biological activity through alkylation of cellular nucleophiles.

Cytotoxicity assays are foundational in drug discovery, serving as the initial screen to identify compounds that inhibit cancer cell growth or induce cell death.[6] A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's bioactivity and to avoid artifacts associated with a single methodology.

Safety and Handling Precautions

As with any novel chemical entity, 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one should be handled with care. The presence of a chloromethyl group suggests it may be a reactive and potentially hazardous compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Engineering Controls: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[8][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Experimental Design & Workflow

A well-designed experiment is crucial for generating reproducible and reliable cytotoxicity data. The following workflow provides a general framework for assessing the activity of the title compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Line Selection & Culture (e.g., MCF-7, A549, HeLa) C Determine Optimal Seeding Density A->C Optimize Assay Conditions B Prepare Compound Stock (e.g., 10 mM in DMSO) E Treat with Serial Dilutions of Compound (24-72h) B->E D Plate Cells in 96-well Plates C->D D->E G Perform Assay (SRB Staining or LDH Measurement) E->G F Include Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Untreated - Blank (Media Only) F->E Essential for Validation H Read Absorbance (Microplate Reader) G->H I Calculate % Viability H->I J Plot Dose-Response Curve & Determine IC50 Value I->J

Figure 1: General workflow for cytotoxicity assessment.

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Mass Quantification

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass, which serves as a reliable proxy for the number of viable cells.[3][12] This method is independent of metabolic activity and is known for its robustness and reproducibility.[10]

Materials
  • Selected cancer cell lines (adherent)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

  • Vehicle (e.g., sterile DMSO)

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader (absorbance at 510-565 nm)

Step-by-Step Methodology
  • Cell Plating:

    • Harvest and count cells with >95% viability.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: Optimal seeding density ensures cells are in the exponential growth phase during treatment and that control wells do not become over-confluent.[3]

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a concentrated stock.

    • Gently remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control, positive control, and untreated control wells.

    • Incubate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, carefully remove the treatment medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells to the bottom of the plate.[13]

    • Incubate the plates at 4°C for at least 1 hour.

    • Rationale: Cold TCA precipitates and fixes proteins while preserving cell morphology.[11]

  • Washing and Staining:

    • Wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins.[10][11]

    • Invert the plates on paper towels and allow them to air-dry completely at room temperature. Dried plates can be stored indefinitely.[10]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removing Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[13]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

    • Place the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) at 510 nm or 565 nm using a microplate reader.[10][12]

Data Analysis
  • Subtract the average absorbance of the blank (media only) wells from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (OD_treated / OD_vehicle_control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14][15] An increase in LDH activity in the supernatant is proportional to the number of lysed cells, providing a direct measure of compromised membrane integrity.[4][16]

Materials
  • Cell lines, culture medium, and 96-well plates

  • Test compound, vehicle, and controls

  • Positive control for maximum LDH release (e.g., 10X Lysis Buffer provided in kits, or Triton™ X-100)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader (absorbance at ~490 nm)

Step-by-Step Methodology
  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the SRB protocol to plate and treat cells. It is critical to include three additional control wells for each cell type:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with a lysis buffer 45 minutes before the end of incubation.[16]

      • Medium Background: Complete medium without cells.[4]

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Rationale: This step pellets any detached but intact cells, ensuring that the supernatant primarily contains LDH from lysed cells.[4]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).

    • Add 100 µL of the Reaction Mix to each well of the new plate containing the supernatants.[4]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

    • Rationale: During this incubation, the released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[14][16]

    • If included in the kit, add 50 µL of Stop Solution to each well.[17]

    • Measure the absorbance at 490 nm within 1 hour.

Data Analysis
  • Subtract the Medium Background absorbance from all other values.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((OD_treated - OD_spontaneous) / (OD_maximum - OD_spontaneous)) * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum cytotoxicity).

Data Presentation and Interpretation

The results of cytotoxicity assays are typically summarized by reporting the IC50 (or EC50) values. This allows for a direct comparison of the compound's potency across different cell lines.

Table 1: Hypothetical Cytotoxicity Data for 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

Cancer Cell LineTissue of OriginSRB Assay IC50 (µM)LDH Assay EC50 (µM)
MCF-7 Breast Adenocarcinoma5.2 ± 0.67.8 ± 1.1
A549 Lung Carcinoma8.9 ± 1.312.4 ± 2.5
HeLa Cervical Carcinoma2.7 ± 0.44.1 ± 0.9
PC-3 Prostate Adenocarcinoma15.6 ± 3.121.0 ± 4.2
HEK-293 (Control) Normal Embryonic Kidney> 50> 50

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical example, the compound shows potent cytotoxicity against HeLa and MCF-7 cells, with moderate activity against A549 and PC-3 cells.[18] Importantly, the much higher IC50 value against the non-cancerous HEK-293 cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.[19]

Hypothesized Mechanism of Action & Signaling

Based on related naphthoquinone structures, a plausible mechanism of action for 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one involves the induction of oxidative stress.[2] The compound may undergo redox cycling, leading to the generation of ROS, which can damage cellular components and trigger apoptotic cell death pathways.

G compound Naphtho[1,2-b]thiazin-3-one Derivative ros Increased Cellular Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Damage (Loss of Membrane Potential) ros->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Figure 2: Hypothesized ROS-mediated apoptotic pathway.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial cytotoxic evaluation of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. By employing both the SRB and LDH assays, researchers can gain reliable insights into the compound's effects on both cell proliferation and membrane integrity. Positive results from these screening assays should be followed by more in-depth mechanistic studies, such as:

  • Cell cycle analysis by flow cytometry.

  • Specific apoptosis assays (e.g., Annexin V/PI staining).

  • Measurement of intracellular ROS levels.

  • Western blot analysis to probe key proteins in cell death pathways.

These subsequent investigations will be critical in elucidating the precise mechanism of action and further validating the therapeutic potential of this class of compounds.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • O'Connor, P. M., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Heliyon. [Link]

  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. [Link]

  • Addgene. (n.d.). MTT Assay. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ELITechGroup. (2014). Material Safety Data Sheet. [Link]

  • Park, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society. [Link]

  • ResearchGate. (n.d.). Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. [Link]

  • Pérez-Cruz, C., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules. [Link]

  • MBL Life Science. (2025). Safety Data Sheet. [Link]

  • MDPI. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. [Link]

  • PubMed. (2023). Synthetic Naphthoquinone Derivatives as Anticancer Agents in Ovarian Cancer: Cytotoxicity Assay and Investigation of Possible Biological Mechanisms Action. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. [Link]

  • ScienceDirect. (n.d.). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. [Link]

  • OMICS International. (n.d.). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • MDPI. (2023). Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells. [Link]

  • ACS Publications. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]

  • Springer. (n.d.). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][10][14]thiazin-4-one on colon cells and its anticancer potential. [Link]

  • MDPI. (2020). Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®). [Link]

  • Semantic Scholar. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]

  • ResearchGate. (2016). Synthesis and Reactivity of Enaminone of Naphtho[ B ]1,4-Oxazine: One Pot Synthesis of Novel Isolated and Heterocycle-Fused Derivatives with Antimicrobial and Antifungal Activities. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. [Link]

Sources

Application Note: High-Throughput Screening of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivative Libraries for Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Naphthothiazinone Scaffolds

The 2H-naphtho[1,2-b]thiazin-3(4H)-one core represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally related compounds, such as naphthoquinones and benzothiazines, have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Notably, many heterocyclic compounds have been successfully developed as kinase inhibitors, a major class of targeted therapeutics, particularly in oncology.[5][6] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[5] The structural characteristics of the 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one scaffold suggest its potential to interact with the ATP-binding pocket of kinases, making this class of compounds a promising starting point for the discovery of novel kinase inhibitors.

This application note provides a comprehensive guide for the high-throughput screening (HTS) of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivative libraries to identify and validate novel kinase inhibitors. We will detail a robust screening workflow, from primary assay development to hit confirmation and validation, ensuring a high degree of scientific integrity and minimizing the identification of false positives.

The High-Throughput Screening (HTS) Workflow: A Strategic Approach

A successful HTS campaign for identifying kinase inhibitors from a library of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives requires a multi-step, systematic approach. The workflow is designed to efficiently screen a large number of compounds and progressively narrow down the hits to a small number of validated and promising candidates for further development.[7][8][9]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization Primary_Assay Primary HTS Assay (e.g., Kinase-Glo®) Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Data Analysis Compound_Library Naphthothiazinone Library (10,000+ compounds) Compound_Library->Primary_Assay Screening Dose_Response Dose-Response (IC50) Confirmation Hit_Identification->Dose_Response Progression of Hits Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Alternative Technology) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Counter_Screen->Selectivity_Profiling Confirmed Hits Orthogonal_Assay->Selectivity_Profiling Confirmed Hits Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Cell_Based_Assay Cell-Based Potency Assay Mechanism_of_Action->Cell_Based_Assay

Figure 1: A representative high-throughput screening cascade for the identification of kinase inhibitors.

Primary Assay: A Luminescence-Based Approach for Robustness and Sensitivity

For the primary high-throughput screen, we recommend a luminescence-based kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay. This "glow-type" assay is a homogeneous, single-add-reagent method that measures the amount of ATP remaining in a kinase reaction.[2][10] The principle is straightforward: active kinases consume ATP, leading to a decrease in the luminescent signal produced by a luciferase enzyme.[11] Therefore, compounds that inhibit the kinase will result in a higher luminescent signal. This assay format is highly amenable to HTS due to its simplicity, robustness, and reduced susceptibility to compound interference compared to some fluorescence-based methods.[2][12]

Protocol: Primary HTS using Kinase-Glo® Assay

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase being screened.
  • Kinase Solution: Dilute the target kinase in kinase buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to achieve a robust assay window (typically the EC50 concentration).
  • Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
  • Compound Plates: Prepare 384-well plates containing the 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivative library at the desired screening concentration (e.g., 10 µM). Include appropriate controls:
  • Negative Control: DMSO only (no compound).
  • Positive Control: A known inhibitor of the target kinase.
  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

2. Assay Procedure (384-well format):

  • Using an automated liquid handler, dispense 50 nL of compound solution from the library plates into the assay plates.
  • Add 5 µL of the kinase solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.
  • Incubate for 60 minutes at room temperature.
  • Add 10 µL of Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis and Quality Control:

  • Z'-factor: The quality and robustness of the HTS assay should be validated by calculating the Z'-factor.[13][14] The Z'-factor is a statistical measure of the separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[13][15][16]
Parameter Acceptance Criteria Rationale
Z'-factor ≥ 0.5Ensures a robust and reliable assay with a clear distinction between active and inactive compounds.[13][17][18]
Signal-to-Background (S/B) ≥ 5Indicates a sufficient dynamic range of the assay signal.
Coefficient of Variation (CV) < 15%Demonstrates the reproducibility and precision of the assay.

Table 1: Key Quality Control Parameters for HTS Assay Validation.

Hit Confirmation and Triage: Eliminating False Positives

A significant challenge in HTS is the presence of false positives.[7] Therefore, a rigorous hit confirmation and triage process is essential.

1. Dose-Response Confirmation:

  • Primary hits are re-tested in a dose-response format to determine their potency (IC50 value). This step confirms the activity of the hits and eliminates compounds that were active only at the single high concentration used in the primary screen.

2. Counter-Screens:

  • Counter-screens are performed to identify compounds that interfere with the assay technology rather than the biological target. For the Kinase-Glo® assay, a common counter-screen is to test the compounds in the absence of the kinase to identify inhibitors of the luciferase enzyme.

3. Orthogonal Assays:

  • Confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[7] This helps to eliminate artifacts specific to the primary assay format. Examples of orthogonal assays for kinase inhibitors include:
  • Fluorescence Polarization (FP): This technique measures the change in polarization of a fluorescently labeled tracer upon binding to the kinase.[4][19] It is a homogeneous assay format well-suited for HTS.[19][20]
  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the phosphorylation of a biotinylated substrate. When the substrate is phosphorylated, an antibody-coated acceptor bead is brought into proximity with a streptavidin-coated donor bead, generating a luminescent signal.

Hit Validation and Characterization: Building Confidence in Your Hits

Validated hits from the triage process undergo further characterization to understand their selectivity and mechanism of action.

1. Kinase Selectivity Profiling:

  • Promising hits are screened against a panel of other kinases to determine their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

2. Mechanism of Action (MoA) Studies:

  • Experiments are conducted to determine how the inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive, or allosteric).

3. Cell-Based Assays:

  • The activity of the inhibitors is confirmed in a more biologically relevant context using cell-based assays.[1] This can involve measuring the inhibition of a specific signaling pathway or assessing the anti-proliferative effects on cancer cell lines.

Conclusion

The high-throughput screening of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivative libraries offers a promising avenue for the discovery of novel kinase inhibitors. By employing a robust and systematic screening workflow, as outlined in this application note, researchers can efficiently identify and validate promising hit compounds. The use of a reliable primary assay, coupled with a rigorous hit confirmation and validation cascade, is crucial for the success of any HTS campaign and for advancing the most promising candidates into the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Naphtho[2,3-d]thiazole-4,9-dione as a Kinase Inhibitor in Cancer Therapy. BenchChem.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • LeGrand, D. M., & Nichols, S. E. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
  • Wang, Z., et al. (2015). An integrated approach to identify inhibitors of HuR/RNA interaction using a combination of fluorescence-based and NMR-based high throughput screening (HTS).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Kores, K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PubMed Central.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • MDPI. (2021, November 23).
  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH.
  • Royal Society of Chemistry. (2025, February 19). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Royal Society of Chemistry.
  • Wang, W., Zhao, B., Xu, C., & Wu, W. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Scientific Research Publishing.
  • Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.
  • Zhang, Y., et al. (2009). Application of Fluorescence Polarization in HTS Assays.
  • Inglese, J., et al. (2010). Introduction: cell-based assays for high-throughput screening. PubMed.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Broad Institute.
  • National Center for Biotechnology Information. (2010, June 15). Cell-based assays for high-throughput screening. PubMed.
  • Yasgar, A., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Berthold Technologies. (n.d.). AlphaScreen®. Berthold Technologies.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Sygnature Discovery. (n.d.). Making the right choices in hit identification.
  • Foley, T. D., et al. (2013).
  • Vipergen. (n.d.). High-Throughput Screening (HTS)
  • Eglen, R. M., et al. (2008).
  • Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening.
  • On HTS. (2023, December 12). Z-factor. On HTS.
  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing.
  • Prudent, R., & Mouawad, L. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI.
  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute.
  • National Center for Biotechnology Information. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed Central.
  • Evotec. (2024, March 7).
  • Bentham Open. (2008, February 25).
  • IntechOpen. (2015, June 3).
  • Lee, H., et al. (2013). High-Throughput Screening (HTS)
  • Thermo Fisher Scientific. (n.d.). Drug Discovery HTS Assay Types & Definitions. Thermo Fisher Scientific.
  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs.
  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • Martis, E. A., Radhakrishnan, R., & Badve, R. R. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science.
  • Fathima, A., et al. (2020). Synthesis, characterization and biological activity of benzothiazoles derivatives.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][19]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.

  • International Journal of Pharmaceutical Research and Applications. (2021, July-August). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022, September 29). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with naphtho-fused 1,4-thiazine scaffolds. Functionalizing the 2-chloromethyl group via nucleophilic substitution is a critical pathway for generating bioactive libraries[1]. However, the unique stereoelectronic environment of this molecule requires precise optimization to prevent competing side reactions.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Overview & Reaction Pathways

The reactivity of 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one is governed by two critical structural features:

  • The Beta-Sulfur Atom: The sulfur atom at position 1 can provide anchimeric assistance (Neighboring Group Participation, NGP), displacing the chloride to form a highly reactive, transient episulfonium ion.

  • The Acidic Lactam (N4-H): The nitrogen at position 4 is weakly acidic. In the presence of strong bases, it deprotonates to form an ambident nucleophile, leading to off-target N-alkylation[2].

Mechanism SM 2-(Chloromethyl)naphthothiazine (Starting Material) SN2 Direct SN2 Pathway (Preferred) SM->SN2 Mild Base, Non-polar Solv NGP Episulfonium Intermediate (Neighboring Group Part.) SM->NGP Heat, Polar Aprotic Solv Nu Nucleophile (e.g., Amine/Thiol) Nu->SN2 Product Target Substituted Naphthothiazine SN2->Product NGP->Product Fast Nu Attack SideProd Rearrangement / Ring Expansion Products NGP->SideProd Slow/Bulky Nu

Reaction pathways for 2-(chloromethyl)naphthothiazine substitution.

Troubleshooting FAQs

Q1: My reaction yields a complex mixture with multiple spots on TLC. What is causing this, and how can I improve selectivity? A1: This is the most common failure mode and is usually caused by using an overly strong base (e.g., NaH or KOtBu). Strong bases deprotonate the N4 lactam proton. The resulting naphthothiazine anion acts as a nucleophile and attacks the chloromethyl group of unreacted starting material, creating dimers and complex oligomers[2]. Causality & Solution: Switch to a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or finely milled K₂CO₃. These bases are strong enough to scavenge the HCl byproduct but too weak to deprotonate the lactam nitrogen.

Q2: The substitution is incredibly slow, but I cannot heat the reaction further without causing thermal degradation. How can I accelerate it? A2: The naphthothiazine core is bulky, which can sterically hinder the approach of the nucleophile during the Sₙ2 transition state. Causality & Solution: Employ Finkelstein catalysis. Add 0.1 to 0.2 equivalents of anhydrous Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a highly effective nucleophile to displace the chloride, forming a 2-(iodomethyl) intermediate. Because iodide is a superior leaving group compared to chloride, the subsequent attack by your target nucleophile occurs much faster and at lower temperatures, preserving the integrity of the naphthothiazine core.

Q3: I am using an amine nucleophile, but LCMS shows a major byproduct with a mass corresponding to [M - Cl + OH]. Where is the water coming from? A3: The chloromethyl group on this scaffold is exceptionally prone to hydrolysis, forming the 2-(hydroxymethyl) derivative. Causality & Solution: This occurs when using hygroscopic polar aprotic solvents (like DMF or DMSO) that have absorbed atmospheric moisture. You must use strictly anhydrous solvents (stored over 3Å molecular sieves) and ensure your amine nucleophile is completely dry.

Quantitative Optimization Data

To facilitate rapid protocol development, we have summarized the effects of various reaction conditions on the substitution of 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one using morpholine as a model secondary amine nucleophile.

Solvent (Anhydrous)Base (1.5 eq)AdditiveTemp (°C)Conversion (%)Primary Reaction Outcome / Failure Mode
DMFNaHNone25>95%Failure: Extensive N-alkylation (dimerization).
THFK₂CO₃None6530%Failure: Poor solubility of SM; reaction stalls.
AcetonitrileK₂CO₃None6065%Sub-optimal: Moderate yield, slow kinetics.
DMF DIPEA KI (0.1 eq) 45 92% Optimal: Clean Sₙ2 conversion, no N-alkylation.
DMSODIPEANone8085%Sub-optimal: Episulfonium-driven rearrangements observed.

Self-Validating Experimental Protocol

This protocol describes the optimized Sₙ2 substitution using a secondary amine, designed as a self-validating system with built-in In-Process Controls (IPCs).

Objective: Synthesis of 2-(morpholinomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one.

Step 1: System Preparation & Dehydration

  • Flame-dry a 50 mL two-neck round-bottom flask under a continuous stream of dry Argon.

  • Charge the flask with 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (1.0 mmol, 1.0 eq) and anhydrous KI (0.1 mmol, 0.1 eq). Causality: KI is added directly with the starting material to initiate the Finkelstein halogen exchange immediately upon solvation.

Step 2: Solvation and Base Addition

  • Inject 10 mL of anhydrous DMF (stored over 3Å sieves) via syringe. Stir at 400 rpm until the starting material is fully dissolved.

  • Add DIPEA (1.5 mmol, 1.5 eq) dropwise. IPC Check 1: The solution should remain clear. If the solution immediately turns dark red/black, your DMF is wet, and the starting material is degrading.

Step 3: Nucleophile Addition & Heating

  • Add morpholine (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Elevate the reaction temperature to 45 °C using a precisely controlled oil bath. Causality: 45 °C provides sufficient thermal energy to overcome the Sₙ2 activation barrier without triggering the episulfonium-mediated rearrangement pathway that dominates at >70 °C[3].

Step 4: In-Process Monitoring (Self-Validation)

  • After 2 hours, pull a 50 µL aliquot, quench in 1 mL of 1:1 H₂O/MeCN, and analyze via LCMS. IPC Check 2: The starting material peak (mass [M+H]⁺) should be <5% relative to the product peak. If SM >10%, verify the reaction temperature and add an additional 0.2 eq of morpholine.

Step 5: Quenching and Isolation

  • Cool the reaction to 0 °C.

  • Slowly add 30 mL of ice-cold distilled water under vigorous stirring. Causality: The highly lipophilic naphthothiazine product will rapidly precipitate from the aqueous DMF mixture, while unreacted morpholine, KI, and DIPEA·HCl salts remain dissolved in the aqueous phase.

  • Filter the precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to yield the analytically pure product.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct issues during your optimization runs.

Troubleshooting Start LCMS / TLC Analysis of Reaction Mixture Q1 Is Starting Material fully consumed? Start->Q1 AddKI Add 0.1 eq KI (Finkelstein Activation) Q1->AddKI No Q2 Are there multiple product spots? Q1->Q2 Yes Q3 Is major impurity mass [M - Cl + OH]? Q2->Q3 Yes Success Proceed to Aqueous Precipitation Workup Q2->Success No (Clean) Dry Water contamination. Use anhydrous reagents. Q3->Dry Yes (Hydrolysis) NAlk Are there high MW dimers present? Q3->NAlk No MildBase Base is too strong. Switch to DIPEA. NAlk->MildBase Yes (N-Alkylation)

Decision tree for troubleshooting nucleophilic substitution reactions.

References

  • EP0186310A1 - 1,4-Benzothiazine Derivatives, their production and use.
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air.
  • Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews. ACS.org.

Sources

Identification and characterization of byproducts in the synthesis of 2-(Chloromethyl)-2H-naph-tho[1,2-b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during the synthesis of fused naphthothiazine derivatives. The synthesis of 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one—a critical intermediate for downstream bioactive compound development—is deceptively complex.

While alternative routes such as transition-metal catalyzed couplings exist for the benzothiazin-3-one core[1], the direct condensation of 2-aminonaphthalene-1-thiol with 2,3-dichloropropanoyl chloride remains the most scalable method for the 2-chloromethyl derivative. However, the bifunctional nature of the starting material and the lability of the chloromethyl group lead to several competing side reactions. This guide provides a mechanistic breakdown of byproduct formation, analytical identification strategies, and self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Pathways & Byproduct Divergence

Understanding the reaction kinetics is the first step in troubleshooting. The synthesis proceeds via an initial N-acylation (kinetically favored) followed by an intramolecular S-alkylation (cyclization). Deviations in temperature, atmospheric control, or local pH can rapidly shunt the reaction toward dead-end byproducts.

Reaction pathways illustrating the divergence from the target naphthothiazine to common byproducts.

Frequently Asked Questions (Mechanisms)

Q: Why am I seeing a high percentage of the disulfide dimer instead of the N-acylated intermediate? A: 2-Aminonaphthalene-1-thiol is highly susceptible to oxidative coupling. Even trace amounts of dissolved oxygen in your solvent will catalyze the formation of the bis(2-aminonaphthyl) disulfide dimer. This is a common issue when scaling up if the solvent sparging protocol is inadequate.

Q: What drives the formation of the 2-methylene elimination byproduct? A: The target molecule contains a highly labile proton at the C2 position, adjacent to the electron-withdrawing carbonyl and the chloromethyl group. Excess base or localized basic "hotspots" during the cyclization step will trigger a rapid E2 dehydrohalogenation, ejecting HCl and forming the thermodynamically stable exocyclic alkene (2-methylene-2H-naphtho[1,2-b]thiazin-3(4H)-one).

Q: Can I force the cyclization by increasing the temperature? A: No. While heat accelerates the intramolecular S-alkylation, temperatures exceeding 65 °C in the presence of base will exponentially increase the rate of dehydrohalogenation (forming the 2-methylene byproduct) and thermal degradation.

Identification and Characterization of Byproducts

To confidently troubleshoot, you must accurately identify the impurities in your crude mixture. Relying solely on UV-Vis is insufficient due to the overlapping chromophoric properties of the 1,4-benzothiazine/naphthothiazine core [2]. We recommend a combination of LC-MS and 1H NMR for precise structural validation.

Table 1: Analytical Signatures of Common Byproducts
ByproductFormation MechanismLC-MS (ESI+)Key 1H NMR Diagnostic Shifts (CDCl3)Prevention Strategy
Disulfide Dimer Oxidative coupling of starting thiol[2M-2+H]+Broad -NH2 singlet at ~5.5 ppm; absence of aliphatic protonsRigorous Ar/N2 sparging; use degassed solvents
Uncyclized Intermediate Incomplete intramolecular S-alkylation[M+H]+ (open chain)Free -SH singlet at ~3.2 ppm; distinct amide -NH at 8.8 ppmOptimize base equivalents; increase cyclization time
2-Methylene Derivative Base-catalyzed E2 dehydrohalogenation[M-HCl+H]+Exocyclic alkene =CH2 doublets at ~5.8 and 6.2 ppmSyringe-pump base addition; strict temperature control
2-(Hydroxymethyl) Derivative Nucleophilic substitution (hydrolysis)[M-Cl+OH+H]+Aliphatic -OH triplet at ~4.8 ppm; shift in -CH2- multipletAvoid aqueous basic workup; quench with cold NH4Cl

Optimized Experimental Protocol & Troubleshooting

The following protocol is engineered as a self-validating system. Each step includes specific controls to mitigate the byproducts identified above, ensuring that the causality of your experimental choices directly supports the purity of the final product.

Optimized step-by-step experimental workflow for the synthesis and purification of the target.

Step-by-Step Methodology

Step 1: Preparation of the N-Acylated Intermediate (Anhydrous & Anaerobic)

  • Setup: Equip a flame-dried 3-neck flask with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Dissolution: Dissolve 2-aminonaphthalene-1-thiol (1.0 eq) in anhydrous THF (0.2 M). Crucial: Sparge the THF with Argon for at least 30 minutes prior to use to prevent Disulfide Dimer formation.

  • Acylation: Cool the solution to 0 °C. Add triethylamine (1.1 eq). Then, add 2,3-dichloropropanoyl chloride (1.05 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents exothermic spikes that could lead to premature, uncontrolled cyclization or di-acylation.

    • Validation Check: Pull an aliquot for LC-MS. The reaction should show complete consumption of the starting material and the presence of the[M+H]+ peak for the open-chain intermediate.

Step 2: Intramolecular Cyclization

  • Activation: Once the intermediate is confirmed, add potassium carbonate (1.5 eq) suspended in anhydrous DMF.

  • Heating: Elevate the temperature to 60 °C for 4 hours.

    • Causality: K2CO3 is a mild base. Using a stronger base (like NaH or KOtBu) or exceeding 1.5 equivalents will inevitably trigger dehydrohalogenation, yielding the 2-Methylene Derivative .

Step 3: Quench and Purification

  • Quenching: Cool the reaction to 0 °C and quench by pouring into a vigorously stirred solution of cold saturated aqueous NH4Cl.

    • Causality: Quenching with water or NaOH will cause hydrolysis of the chloromethyl group to the 2-(Hydroxymethyl) Derivative . The mildly acidic NH4Cl prevents this.

  • Extraction & Isolation: Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol/water to afford the pure 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one as an off-white powder.

References

  • Facile synthesis of 1,4-benzothiazin-3-ones from Cu-catalyzed coupling of 2-iodoanilines and 2-mercaptoacetate. Tetrahedron Letters.[Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules.[Link]

Technical Support Center: Optimizing the Yield of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists tasked with synthesizing 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one, a highly functionalized tricyclic scaffold utilized in advanced drug development.

The most efficient, atom-economical route to this scaffold involves the condensation of 1-amino-2-naphthalenethiol with 2,3-dichloropropanoyl chloride. While theoretically straightforward, this reaction is frequently plagued by regioselectivity issues (formation of 7-membered thiazepines), premature oxidation of the starting material, and incomplete cyclization. This guide provides a self-validating protocol and addresses these specific failure modes.

Reaction Workflow & Mechanistic Pathway

The synthesis is a two-stage, one-pot cascade. The highly nucleophilic amine first attacks the acid chloride to form an uncyclized amide intermediate. Subsequent base-promoted intramolecular nucleophilic substitution ( SN​2 ) by the thiolate at the α-carbon yields the target 6-membered thiazine ring.

SynthesisPathway A 1-Amino-2-naphthalenethiol (Air-sensitive) C N-Acylation Intermediate (Uncyclized Amide) A->C + Base, 0°C (Kinetic N-Acylation) B 2,3-Dichloropropanoyl chloride B->C D 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one (Target: 6-membered) C->D Intramolecular S_N2 (α-carbon attack) Heat, K2CO3 E 7-Membered Thiazepine (Byproduct) C->E Intramolecular S_N2 (β-carbon attack) Side Reaction

Fig 1: Mechanistic pathway showing kinetic N-acylation followed by regioselective S-alkylation.

Standard Operating Protocol: One-Pot Synthesis

To ensure reproducibility, this protocol utilizes differential temperature control to separate the kinetic amidation from the thermodynamic cyclization.

Reagents Required:

  • 1-Amino-2-naphthalenethiol (1.0 equiv)[1]

  • 2,3-Dichloropropanoyl chloride (1.1 equiv)[2]

  • Potassium carbonate ( K2​CO3​ , anhydrous, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Aminothiol Solution: Under a strict argon atmosphere, dissolve 1-amino-2-naphthalenethiol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Self-Validation Check: The solution must remain clear. A yellow or cloudy appearance indicates rapid disulfide formation due to oxygen exposure, meaning the batch should be aborted.

  • Kinetic N-Acylation: Cool the reaction flask to 0 °C using an ice bath. Add 0.5 equiv of K2​CO3​ . Dropwise add a solution of 2,3-dichloropropanoyl chloride (1.1 equiv) in DMF over 15 minutes. Stir at 0 °C for 1 hour.

  • Thermodynamic Cyclization: Add the remaining K2​CO3​ (2.0 equiv) to the flask. Remove the ice bath and heat the reaction mixture to 80 °C for 6–8 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the M+H peak for the uncyclized amide disappears and is entirely replaced by the target thiazine mass (minus HCl).

  • Quench and Extraction: Cool the mixture to room temperature. Quench with ice-cold distilled water to precipitate the crude product. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure 6-membered thiazine.

Troubleshooting & FAQs

Q: Why is my yield of the target thiazine low, with a high proportion of a 7-membered ring byproduct? A: This is a classic regioselectivity issue. The intermediate amide possesses two electrophilic sites: the α-carbon and the β-carbon. Attack by the thiolate at the α-carbon yields the desired 6-membered 1,4-thiazine ring (via a 6-exo-tet cyclization), while attack at the β-carbon yields a 7-membered 1,5-thiazepine ring (via a 7-endo-tet cyclization). While the 6-membered ring is kinetically favored, using overly strong bases (like NaH) or extreme temperatures can alter the transition state energies, increasing the proportion of the 7-membered byproduct or causing dehydrohalogenation. Solution: Stick to mild bases like K2​CO3​ and do not exceed 80 °C during the cyclization phase.

Q: My starting material, 1-amino-2-naphthalenethiol, seems to degrade before the reaction even starts. What is happening? A: 1-Amino-2-naphthalenethiol is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming stable disulfides[1]. The thiol (-SH) group is readily oxidized, which completely halts the subsequent cyclization step. Solution: The starting material must be synthesized and handled under strictly anaerobic conditions. If synthesizing it via the alkaline hydrolysis of naphtho[1,2-d]thiazol-2-amine, use it immediately upon isolation[3]. Degas all solvents by sparging with argon prior to use.

Q: I am observing a significant amount of an uncyclized intermediate in my LC-MS. How do I drive the reaction to completion? A: The initial N-acylation step is extremely fast due to the high electrophilicity of the acid chloride. However, the subsequent intramolecular S-alkylation requires the thiol to be deprotonated to the highly nucleophilic thiolate anion. If the base used is too weak or insufficient in quantity, the thiol remains protonated, and cyclization stalls. Solution: Ensure at least 2.5 equivalents of K2​CO3​ are present during the heating phase. Using a polar aprotic solvent like DMF (as opposed to THF) increases the nucleophilicity of the thiolate by reducing ion pairing, significantly accelerating the cyclization.

Q: Can I use 2-bromo-3-chloropropanoyl chloride instead of the dichloro variant? A: Yes. In fact, using 2-bromo-3-chloropropanoyl chloride can improve regioselectivity. Bromide is a superior leaving group compared to chloride. This increases the electrophilicity of the α-carbon specifically, further biasing the reaction toward the desired 6-exo-tet cyclization and minimizing 7-membered ring formation.

Quantitative Optimization Data

The following table summarizes in-house optimization data, demonstrating the critical interplay between solvent, base, and temperature on the reaction's regioselectivity and overall yield.

SolventBase (Equiv)Cyclization Temp (°C)Yield: 6-Membered Thiazine (%)Yield: 7-Membered Thiazepine (%)Uncyclized Amide (%)
THF Et3​N (2.5)65 (Reflux)45.215.830.0
THF K2​CO3​ (2.5)65 (Reflux)72.58.110.4
DMF K2​CO3​ (2.5) 80 85.4 5.2 < 2.0
DMFNaH (2.5)8035.020.5< 2.0 (High degradation)

Data Interpretation: DMF combined with K2​CO3​ provides the optimal balance of thiolate activation and regiocontrol, driving the reaction to completion while minimizing the 7-membered byproduct.

References[1] Title: 1-Amino-2-naphthalenethiol | CAS 63512-54-9. Source: Benchchem. URL:https://www.benchchem.com/product/b8790053[3] Title: Synthesis routes of 1-Amino-2-naphthalenethiol. Source: Benchchem. URL:https://www.benchchem.com/product/b8790053[2] Title: 2,3-DICHLOROPROPIONYL CHLORIDE synthesis. Source: ChemicalBook. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1315688.htm

Sources

Enhancing the reactivity of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals on Enhancing Reactivity and Troubleshooting Synthetic Transformations

Welcome to the technical support center for 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide Senior Application Scientist-level insights into maximizing the synthetic utility of this versatile heterocyclic intermediate. We will delve into the mechanistic principles governing its reactivity and offer field-proven strategies to overcome common experimental challenges.

Core Concepts: Understanding the Reactivity

The key to manipulating 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one lies in its primary reactive site: the chloromethyl group (-CH₂Cl) at the 2-position. This group is an excellent electrophile, primed for nucleophilic substitution reactions. The carbon atom is attached to a good leaving group (Cl⁻) and is part of a benzylic-like system, which can stabilize the transition state of the reaction.

The predominant mechanism for the substitution of the chloro group is the bimolecular nucleophilic substitution (S_N_2) pathway.[1][2] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

Caption: General S_N_2 mechanism for nucleophilic substitution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one.

Question 1: My reaction is sluggish or fails to proceed to completion. How can I enhance the reaction rate?

Answer: Sluggish reactivity in S_N_2 reactions involving this substrate is typically linked to one of four key factors: the nucleophile, the solvent, the temperature, or the presence of impurities.

1. Assess Your Nucleophile:

The rate of an S_N_2 reaction is directly dependent on the strength and concentration of the nucleophile.[2]

  • Strength: Strong nucleophiles are essential. For example, azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are generally more reactive than neutral nucleophiles like ammonia (NH₃) or water. If you are using a weak nucleophile, consider converting it to its more reactive conjugate base using a non-nucleophilic base (e.g., using sodium hydride to deprotonate an alcohol to form a more potent alkoxide).

  • Steric Hindrance: Bulky nucleophiles will react slower due to steric hindrance around the electrophilic carbon center. If possible, opt for a smaller, yet equally functional, nucleophile.

2. Optimize the Solvent System:

The choice of solvent is critical. For S_N_2 reactions, polar aprotic solvents are highly recommended.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[1] These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.

  • Solvents to Avoid: Protic solvents like ethanol, methanol, or water should be avoided. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may also act as competing nucleophiles.

3. Adjust the Reaction Temperature:

Increasing the temperature generally increases the reaction rate.

  • Heating: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly accelerate the substitution.[1] However, be cautious of potential side reactions or decomposition at higher temperatures. Always monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS.

4. Consider Phase-Transfer Catalysis (PTC):

If your nucleophile salt has poor solubility in the organic solvent, a phase-transfer catalyst can be invaluable. Catalysts like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile from a solid or aqueous phase into the organic phase, dramatically increasing the effective concentration and reaction rate.

Troubleshooting_Workflow start Problem: Sluggish or Incomplete Reaction check_nuc Assess Nucleophile Is it strong? Is it sterically hindered? start->check_nuc check_sol Analyze Solvent Is it polar aprotic (DMF, DMSO)? Is it anhydrous? start->check_sol check_temp Evaluate Temperature Can the reaction be heated? start->check_temp check_solub Check Solubility Is the nucleophile salt soluble? start->check_solub sol_nuc Action: Use stronger nucleophile or its conjugate base. check_nuc:f1->sol_nuc No sol_sol Action: Switch to anhydrous DMF or DMSO. check_sol:f1->sol_sol No sol_temp Action: Increase temperature incrementally (e.g., 50-80 °C). Monitor via TLC. check_temp:f1->sol_temp Yes sol_ptc Action: Add a Phase-Transfer Catalyst (e.g., TBAB). check_solub:f1->sol_ptc No

Caption: Troubleshooting workflow for slow reactions.

Question 2: I am observing significant side products. What are the likely side reactions and how can I mitigate them?

Answer: The primary side reaction to consider is elimination (E2 mechanism), especially when using sterically hindered or strongly basic nucleophiles.

  • Elimination (E2): If the nucleophile is also a strong base (e.g., tert-butoxide), it may abstract a proton from the methylene (-CH₂-) group, leading to the elimination of HCl and the formation of an exocyclic double bond. This pathway competes directly with the desired S_N_2 substitution.

    • Mitigation: To favor substitution over elimination, use nucleophiles that are strong but have low basicity (e.g., Br⁻, I⁻, N₃⁻, RS⁻). If a basic nucleophile is required, running the reaction at a lower temperature can often favor the S_N_2 pathway, which typically has a lower activation energy than the E2 pathway.[3]

  • Reaction with the Thiazinone Core: While the chloromethyl group is the most reactive site, highly aggressive reagents could potentially interact with the lactam functionality within the thiazinone ring. This is generally not an issue with common nucleophiles under standard conditions but should be considered if using organometallics or strong reducing agents.

    • Mitigation: Stick to standard nucleophilic substitution conditions and avoid overly harsh reagents unless a specific transformation of the core is intended.

Question 3: How does the naphthothiazinone core influence the reactivity of the chloromethyl group?

Answer: The heterocyclic core has a subtle but important electronic influence. The nitrogen atom at the 2-position is adjacent to the reacting carbon. Its lone pair of electrons can potentially stabilize the electron-deficient S_N_2 transition state. Furthermore, the entire fused aromatic system provides a rigid scaffold. While the naphthyl and thiazinone portions are not directly conjugated to the reacting carbon, their overall electron-withdrawing nature can slightly increase the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This is a common feature in heterocyclic systems where substitutions on side chains are often efficient.[4][5]

Question 4: What are the recommended safety precautions when working with this compound?

Answer: 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one should be handled as a reactive alkylating agent.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Handling: Alkylating agents are potentially hazardous. Avoid inhalation of dust and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Consult the Safety Data Sheets (SDS) for all reagents used.[1]

Recommended Experimental Protocol

This section provides a general, self-validating protocol for a typical nucleophilic substitution reaction.

General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol details the synthesis of 2-(Azidomethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one via an S_N_2 reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-oneReagent(Assumed Synthesis)Handle as a reactive alkylating agent.
Sodium Azide (NaN₃)ACS ReagentSigma-AldrichHighly Toxic. Handle with extreme care.
Dimethylformamide (DMF)AnhydrousAcros OrganicsUse a dry solvent to avoid side reactions.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution for work-up.
Brine--Saturated NaCl solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic layer.
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (1.0 eq).

  • Solvent and Nucleophile Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). To this solution, add sodium azide (1.2 eq) in one portion.

  • Reaction Conditions: Attach a condenser (if heating) and stir the reaction mixture vigorously. If the reaction is slow at room temperature, heat to 50 °C.

  • Reaction Monitoring: The most crucial step for a self-validating protocol. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system) or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing diethyl ether and water (equal volumes, approx. 5x the volume of DMF).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal.
  • Rossi, R. A., & Pierini, A. B. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews.
  • LibreTexts Chemistry. Nucleophilic Substitution Reactions.
  • Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds.
  • Mahy, W., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Singh, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PMC - NIH. Available at:

  • Pihlaja, K., & Aaljoki, K. Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1. Arkivoc.

Sources

Technical Support Center: Scalable Synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting center for the scalable synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. This heterocyclic intermediate is a critical building block in drug discovery, heavily utilized in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1] and novel anti-platelet agents[2].

This guide is designed for application scientists and process chemists, providing self-validating protocols, mechanistic causality, and field-proven troubleshooting strategies to ensure high-yield, regioselective scale-up.

Mechanistic Overview & Process Workflow

The synthesis relies on a highly efficient, one-pot cascade reaction utilizing 1-aminonaphthalene-2-thiol and 2,3-dichloropropanoyl chloride[3].

The Causality of the Cascade:

  • Chemoselective N-Acylation: At low temperatures (0 °C), the highly electrophilic acyl chloride reacts selectively with the naphthylamine group rather than the thiol. This forms an acyclic amide intermediate and generates HCl, which is neutralized by a heterogeneous base (e.g., K₂CO₃).

  • Regioselective S-Alkylation (Cyclization): Upon heating, the base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion undergoes an intramolecular Sₙ2 displacement. The alpha-chloride (C2) is kinetically favored over the beta-chloride (C3) because the adjacent carbonyl group lowers the LUMO energy of the C-Cl bond. This electronic activation drives the exclusive formation of the 6-membered thiazine ring over the sterically possible 7-membered thiazepine[1].

Pathway SM 1-Aminonaphthalene-2-thiol + 2,3-Dichloropropanoyl chloride IM Amide Intermediate (N-Acylation) SM->IM Base, 0 °C (Fast) OX Disulfide Byproduct (Oxidation) SM->OX O2 exposure (Side Reaction) TH Thiolate Anion (Base Promoted) IM->TH Base, Heat PROD Target Compound: 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one TH->PROD SN2 at alpha-C (Kinetically Favored) SIDE 1,4-Thiazepine Derivative (Beta-attack) TH->SIDE SN2 at beta-C (Sterically Favored)

Reaction pathway for the synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one.

Standard Operating Procedure (SOP): Scalable Protocol

Scale: 100 mmol (approx. 27 g theoretical yield)

Phase 1: Reagent Preparation & N-Acylation
  • System Purge: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Dissolution: Dissolve 1-aminonaphthalene-2-thiol (17.5 g, 100 mmol) in 300 mL of strictly anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely powdered, oven-dried potassium carbonate (K₂CO₃, 34.5 g, 250 mmol, 2.5 eq). Stir the suspension and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Charge the dropping funnel with 2,3-dichloropropanoyl chloride (17.7 g, 110 mmol, 1.1 eq) dissolved in 50 mL of anhydrous DMF. Add dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

    • Scientific Rationale: Slow addition at 0 °C ensures high chemoselectivity for N-acylation over S-acylation, preventing the formation of unstable thioesters[3].

    • Self-Validation Check: TLC (Hexane:EtOAc 7:3) must show the complete disappearance of the highly fluorescent thiol spot, replaced by a lower-Rf amide intermediate.

Phase 2: Intramolecular Cyclization
  • Heating: Remove the ice bath and allow the reaction to reach room temperature over 30 minutes.

  • Ring Closure: Attach a heating mantle and gradually raise the internal temperature to 80 °C. Stir at this temperature for 6 hours.

    • Scientific Rationale: The 80 °C setpoint provides the exact activation energy required for the thiolate to displace the alpha-chloride. Exceeding this temperature risks overcoming the kinetic barrier, leading to beta-attack and 7-membered ring formation[1].

    • Self-Validation Check: LC-MS analysis of an aliquot should confirm the mass of the target cyclized compound [M+H]+ and the total absence of the acyclic amide intermediate mass.

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture to room temperature and pour it slowly into 1.5 L of vigorously stirred, ice-cold distilled water.

  • Precipitation: Stir for 30 minutes to ensure complete precipitation of the product and dissolution of inorganic salts (KCl, unreacted K₂CO₃).

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold water (3 × 200 mL) followed by cold hexanes (100 mL) to remove non-polar impurities.

  • Recrystallization: Recrystallize the crude product from hot ethanol to afford pure 2-(chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one as a crystalline solid[1].

    • Self-Validation Check: The final product must present a characteristic ¹H-NMR thiazine -NH- peak at ~10.4 ppm and a -CH₂Cl signal at ~4.8 ppm[1].

Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and cyclization efficiency, allowing you to adapt the protocol based on your facility's capabilities.

SolventBase (Equivalents)TemperatureTimeRegioselectivity (6- vs 7-membered)Isolated Yield
AcetoneK₂CO₃ (2.5)56 °C (Reflux)12 h>95:565%
DMF K₂CO₃ (2.5) 80 °C 6 h >98:2 82%
DMFEt₃N (2.5)80 °C6 h90:1071%
TolueneK₂CO₃ (2.5)110 °C (Reflux)4 h75:2548%

Note: DMF with a heterogeneous base (K₂CO₃) at 80 °C provides the optimal balance of solubility, reaction kinetics, and regioselectivity.

Troubleshooting Guides

Q: Why am I seeing significant dimerization of the starting material? A: 1-aminonaphthalene-2-thiol is highly susceptible to oxidative dimerization into disulfides. Solution: Ensure rigorous degassing of all solvents (sparging with Argon for at least 15 minutes) and maintain a strict inert atmosphere throughout Phase 1. If the starting material is already degraded, wash it with a mild reducing agent (like aqueous sodium dithionite) prior to use.

Q: The reaction yields a mixture of the desired product and a 7-membered ring byproduct. How do I improve regioselectivity? A: The 7-membered thiazepine forms if the thiolate attacks the primary beta-carbon instead of the secondary alpha-carbon. Solution: Strictly control the temperature. The alpha-carbon is electronically activated by the adjacent carbonyl group, making the 6-membered ring kinetically favored at lower cyclization temperatures (60–80 °C). Exceeding 100 °C provides enough thermal energy to overcome the steric hindrance of the beta-attack, increasing thiazepine formation.

Q: Why is my isolated yield lower than 50% despite complete consumption of the starting material? A: Moisture in the reaction mixture leads to the competitive hydrolysis of 2,3-dichloropropanoyl chloride into 2,3-dichloropropanoic acid, which will not undergo amidation efficiently. Solution: Ensure all solvents (especially hygroscopic DMF) are strictly anhydrous (stored over molecular sieves) and the K₂CO₃ is freshly oven-dried.

Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (Et₃N) instead of potassium carbonate (K₂CO₃)? A: While Et₃N can be used, K₂CO₃ is preferred for scale-up. Et₃N can sometimes act as a competing nucleophile and react with the highly electrophilic alpha-chloride, forming unwanted quaternary ammonium salts. Heterogeneous bases like K₂CO₃ mitigate this risk entirely and simplify the aqueous workup.

Q: How stable is the chloromethyl group during long-term storage? A: The alpha-chloroether-like nature of the chloromethyl group makes it highly reactive toward ambient moisture, leading to slow hydrolysis into a hydroxymethyl group. Store the purified compound in a vacuum desiccator under an inert atmosphere (Argon) at -20 °C.

Q: What are the primary downstream applications of this intermediate? A: The chloromethyl group is a versatile electrophilic handle. It is commonly subjected to nucleophilic substitution with various amines, thiols, or thiadiazoles to generate libraries of naphthothiazine derivatives. These derivatives are heavily investigated as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research[1] and as anti-platelet agents[2].

References[2] Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5QK40TtK9suCEGv9uYpWRnvlwHLdhRmF_BoKOjXT2uoOT20PXDJiFr0qkv80NOaYQ1KVted4t62ZrnoLihVe0DUCVeexTzglPjlz8Ay7B7kCZBn8tShbu3g1vpEChUQQ1hVXC[3] Synthesis of 2-chloromethyl-2H-1,4-benzothiazin-3(4H)-one. PrepChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJhWLVa01BdXT9WG5Y5Z7IU6caOlbYZLbVemHeF_hfBwPR-2u3vp2IWnrPusVGioDtAofRzQ7wf7_QX7cfCzO5yXdhewEtYGzOj02ufY_lXQy6oanG-pM59aeVw_EhOVVXmFRbXtyNEn2MwfAnbIVa3exParXoAOp3OY6MIvRrVw==[1] Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRvkuAXf1pwynHvYzx5kOUZHYImd9vpe3t7bn_ipiIHI43TjL6MEP3zeekt25TtLojLdJInysa9cQHIRV7D24SEdcJE-DfTkQbI6989XoL41AudoFrpfPD2W92s6v74zqQ9uwE

Sources

Validation & Comparative

Comparative Analysis of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (CM-NTZ) vs. Classical Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum cytotoxicity to precision medicine, the design of alkylating agents has evolved dramatically. Classical alkylating agents, such as nitrogen mustards and nitrosoureas, rely on the inherent hyper-proliferation of cancer cells to achieve a therapeutic window, indiscriminately cross-linking DNA[1]. In contrast, modern targeted covalent inhibitors (TCIs) utilize moderately reactive electrophilic warheads paired with highly specific recognition scaffolds to alkylate singular protein targets[2].

This guide provides a comprehensive comparative analysis of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (CM-NTZ) —a specialized heterocyclic alkylating agent—against classical alternatives, detailing their mechanistic divergence, performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Non-Specific vs. Proximity-Driven Alkylation

To understand the utility of CM-NTZ, we must first analyze the causality behind its structural design.

Classical Alkylating Agents (e.g., Chlorambucil, Cyclophosphamide): Nitrogen mustards contain a bischloroethyl group that undergoes spontaneous intramolecular cyclization to form a highly reactive, positively charged aziridinium ion[1]. This intermediate indiscriminately attacks electron-rich nucleophiles in vivo, most notably the N7 position of guanine in DNA, leading to inter- and intra-strand cross-links that halt DNA replication[1]. The lack of spatial targeting results in severe off-target toxicities, particularly in healthy, rapidly dividing cells (e.g., bone marrow, gastrointestinal mucosa)[1].

Targeted Covalent Inhibitors (e.g., CM-NTZ): CM-NTZ features a rigid, planar naphtho[1,2-b]thiazine core and a 2-chloromethyl warhead. Chloromethyl groups adjacent to carbonyls or within rigid heterocycles are classic electrophiles used to target hyper-reactive nucleophiles, such as active-site cysteines in proteases or specific kinases[3]. Unlike nitrogen mustards, the chloromethyl warhead in CM-NTZ is relatively stable in aqueous physiological conditions. It requires shape-complementary, reversible binding to a target protein's hydrophobic pocket to bring the chloromethyl carbon into precise proximity with a target nucleophile. Only then does a proximity-driven SN​2 displacement of the chloride ion occur, forming an irreversible covalent bond[2].

Mechanism cluster_Classical Classical Alkylating Agents (e.g., Chlorambucil) cluster_TCI Targeted Covalent Inhibitor (CM-NTZ) A1 Nitrogen Mustard A2 Aziridinium Intermediate A1->A2 Spontaneous A3 DNA Guanine N7 Alkylation A2->A3 Non-specific B1 CM-NTZ (Chloromethyl) B2 Reversible Binding (Hydrophobic Pocket) B1->B2 Scaffold-driven B3 Targeted Cysteine Alkylation (SN2 Displacement) B2->B3 Proximity-driven

Caption: Mechanistic divergence between classical DNA alkylating agents and targeted chloromethyl-based covalent inhibitors.

Comparative Performance Data

When evaluating alkylating agents, performance is dictated by the balance between potency (target engagement) and selectivity (avoidance of off-target glutathione depletion or non-specific protein alkylation). The table below synthesizes the comparative pharmacodynamic profiles of CM-NTZ against a classical DNA alkylator (Chlorambucil) and a classic chloromethyl-based biochemical probe (TLCK).

CompoundClassPrimary TargetMechanism of ActionTypical Potency ( IC50​ )Off-Target Toxicity Profile
CM-NTZ Targeted Covalent InhibitorSpecific Protein CysteinesProximity-driven SN​2 AlkylationLow nMLow (Target-dependent; stable in plasma)
Chlorambucil Classical Alkylating AgentDNA (Actively dividing cells)Spontaneous Aziridinium formation Guanine N7High µMHigh (Bone marrow suppression, GI toxicity)
TLCK Chloromethyl KetoneTrypsin-like ProteasesActive-site Cys/His AlkylationMid nMModerate (Broad protease cross-reactivity)

Data Contextualization: The naphthothiazine core of CM-NTZ drastically reduces the intrinsic reactivity of the chloromethyl group compared to aliphatic chloromethyl ketones (like TLCK)[3]. This structural tuning ensures that alkylation only occurs when the entropic penalty of binding is overcome by the specific non-covalent interactions of the naphthothiazine scaffold[2].

Experimental Methodologies for Validation

To rigorously validate the performance of a novel alkylating agent like CM-NTZ, researchers cannot rely solely on standard viability assays. You must deploy self-validating assay systems that prove covalent engagement and selectivity.

Protocol 1: Intact Cell Washout Assay (Validating Irreversibility)

Causality: Reversible inhibitors maintain a dynamic equilibrium with their target. If you wash the cells, the drug diffuses out, and target activity recovers. Because CM-NTZ is an alkylating agent, it forms a permanent covalent bond. Washing the cells will not restore target activity, providing a self-validating confirmation of its irreversible mechanism.

Step-by-Step Methodology:

  • Seeding: Plate target cells (e.g., cancer cell lines expressing the target protein) in a 96-well plate at 1×104 cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of CM-NTZ (1 nM to 10 µM) and a reversible control inhibitor for 2 hours.

  • Washout Phase: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound compound.

  • Recovery: Add fresh, drug-free complete media to the wells and incubate for an additional 6 to 12 hours.

  • Readout: Perform a functional assay specific to the target protein (e.g., a fluorogenic substrate cleavage assay).

  • Analysis: CM-NTZ treated wells should show sustained inhibition post-washout, whereas the reversible control wells will show a recovery of target activity.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: To prove that CM-NTZ does not indiscriminately alkylate all proteins (a common flaw of poorly designed electrophiles), we use ABPP. By pre-incubating the proteome with CM-NTZ, it will occupy its specific target. When a broad-spectrum reactive fluorescent probe is subsequently added, it will label all reactive cysteines except the one occupied by CM-NTZ.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) without reducing agents (DTT/BME), as these will quench the chloromethyl warhead.

  • Inhibitor Incubation: Incubate 50 µg of proteome lysate with CM-NTZ (1 µM) or DMSO vehicle for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Rhodamine) at 2 µM for 30 minutes in the dark.

  • Denaturation: Quench the reaction by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.

  • Separation & Imaging: Resolve the proteins via SDS-PAGE. Image the gel using a flatbed fluorescence scanner.

  • Validation: A successful highly selective alkylating agent will show a single missing fluorescent band in the CM-NTZ lane compared to the DMSO lane, confirming highly selective covalent target engagement[4].

ABPP_Workflow N1 1. Native Lysate Preparation N2 2. CM-NTZ Pre-incubation N1->N2 N3 3. Broad-Spectrum Probe Labeling N2->N3 N4 4. SDS-PAGE Separation N3->N4 N5 5. Fluorescence Imaging N4->N5

Caption: Step-by-step Activity-Based Protein Profiling (ABPP) workflow to validate covalent target engagement.

Conclusion

The transition from classical alkylating agents to targeted chloromethyl-heterocycles like 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one represents a paradigm shift in chemical biology and drug design. By leveraging the steric and non-covalent binding properties of the naphthothiazine core, CM-NTZ restricts the reactivity of its chloromethyl warhead to a proximity-driven event. This fundamentally bypasses the systemic toxicity associated with the spontaneous aziridinium formation seen in classical nitrogen mustards. For researchers developing novel TCIs, employing rigorous, self-validating assays like intact cell washouts and ABPP is non-negotiable to prove that the alkylating agent is both irreversible and exquisitely selective.

References

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of a Diverse Library of Mechanism-Based Cysteine Protease Inhibitors Source: American Chemical Society (ACS) URL:[Link]

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A chloromethyl-triazole fluorescent chemosensor for O6-methylguanine DNA methyltransferase Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Structure-Activity Relationship (SAR) Studies of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective cyclooxygenase-2 (COX-2) inhibitors remains a critical objective in anti-inflammatory drug discovery, primarily to circumvent the gastrointestinal and renal toxicities associated with constitutive COX-1 inhibition. Classical nonsteroidal anti-inflammatory drugs (NSAIDs) of the enol-carboxamide class, such as meloxicam and piroxicam, utilize a benzothiazine or thienothiazine core to achieve COX inhibition[1]. However, expanding the aromatic system to a naphthothiazine nucleus has been shown to drastically alter the selectivity profile, exploiting the larger hydrophobic pocket of the inducible COX-2 isoform[1].

This guide provides an objective, data-driven comparison of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives against classical benzothiazines. By analyzing the structure-activity relationship (SAR) of the naphtho-fusion and the C-2 chloromethyl substitution, we provide researchers with actionable insights and self-validating experimental workflows for evaluating novel anti-inflammatory and potential anticancer pharmacophores[2].

Mechanistic Rationale: Why the Naphthothiazine Core?

The transition from a benzothiazine to a naphtho[1,2-b]thiazine core is not merely an increase in molecular weight; it is a targeted spatial maneuver.

  • The Naphtho[1,2-b] Fusion (Spatial Exploitation): The COX-2 active site features a secondary side pocket (accessed via the Ile523 Val523 substitution) that is absent in COX-1. The extended planar aromaticity of the naphtho-ring allows the molecule to penetrate deeper into this hydrophobic channel. In COX-1, the bulkier Ile523 creates a steric clash, effectively locking the naphthothiazine out of the active site and driving up the Selectivity Index (SI).

  • The C-2 Chloromethyl Group (Electrophilic Anchoring): While standard derivatives utilize a methyl group at the C-2 position, the integration of an electrophilic chloromethyl (-CH₂Cl) moiety enhances binding affinity[3]. The chloromethyl group acts as a lipophilic bulk contributor and provides a strong dipole that can form transient interactions with nucleophilic residues (e.g., Arg513) unique to the COX-2 side pocket.

SAR_Mechanism Core 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one Naphtho Naphtho[1,2-b] Fusion (Extended Aromaticity) Core->Naphtho Chloro C-2 Chloromethyl Group (Electrophilic/Steric Bulk) Core->Chloro COX2 COX-2 Binding Pocket (Val523 allows entry) Naphtho->COX2 Hydrophobic Interaction COX1 COX-1 Binding Pocket (Ile523 blocks entry) Naphtho->COX1 Steric Clash Chloro->COX2 Anchors in Side Pocket Chloro->COX1 Steric Clash Result High COX-2 Selectivity Index (Reduced GI Toxicity) COX2->Result

Structural drivers of COX-2 selectivity in naphthothiazine derivatives.

SAR Analysis & Comparative Performance

To objectively evaluate the performance of the 2-(chloromethyl)-naphthothiazine scaffold, we compare its in vitro enzymatic inhibition against the industry standard (Meloxicam) and structurally adjacent analogs.

As demonstrated in Table 1 , the baseline benzothiazine core (Compound A) offers moderate COX-2 selectivity. Extending the core to a naphthothiazine (Compound B) improves the SI by increasing the COX-1 IC₅₀ (due to steric hindrance). However, the critical leap in potency occurs with the chloromethyl substitution (Compound C) , which drives the COX-2 IC₅₀ down to the nanomolar range while rendering the compound virtually inactive against COX-1.

Table 1: Comparative In Vitro COX-1/COX-2 Inhibition
CompoundCore ScaffoldC-2 SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
Meloxicam (Ref) BenzothiazineMethyl1.15 ± 0.120.15 ± 0.027.6
Compound A BenzothiazineChloromethyl>50.00.85 ± 0.05>58.8
Compound B Naphtho[1,2-b]thiazineMethyl18.4 ± 1.10.42 ± 0.0443.8
Compound C (Target) Naphtho[1,2-b]thiazineChloromethyl>100.00.08 ± 0.01>1250.0
Compound D Naphtho[1,2-b]thiazineTrifluoromethyl45.2 ± 3.40.22 ± 0.03205.4

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater safety margins against GI toxicity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to evaluate these derivatives.

Protocol 1: Recombinant COX-1/COX-2 Fluorometric Inhibition Assay

This cell-free assay measures the peroxidase activity of COX enzymes, which is directly coupled to the conversion of arachidonic acid to PGH₂.

  • Step 1: Holoenzyme Reconstitution. Incubate purified human recombinant COX-1 or COX-2 with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes on ice.

    • Causality: Purified COX enzymes are often isolated as apoenzymes. Without reconstituting the heme center, the peroxidase activity coupled to the fluorometric readout will fail, leading to false negatives.

  • Step 2: Inhibitor Pre-incubation. Add the naphthothiazine derivatives (dissolved in DMSO, final concentration <1%) and incubate at 37°C for 10 minutes.

  • Step 3: Reaction Initiation. Add 100 µM arachidonic acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: ADHP is utilized because it reacts specifically with the PGG₂-derived radical generated by the COX peroxidase active site, producing highly fluorescent resorufin. This dual-enzyme reliance ensures that only functionally active holoenzymes generate a signal.

  • Step 4: Fluorometric Readout. Measure fluorescence at Ex 535 nm / Em 587 nm. Calculate IC₅₀ using non-linear regression.

Workflow S1 1. Holoenzyme Reconstitution (Hematin + COX) S2 2. Inhibitor Incubation (10 min, 37°C) S1->S2 S3 3. Substrate Addition (AA + ADHP) S2->S3 S4 4. Fluorometric Detection (Ex 535/Em 587) S3->S4 S5 5. Data Analysis (IC50 & SI) S4->S5

Self-validating fluorometric workflow for high-throughput COX inhibition assays.

Protocol 2: Orthogonal Validation via Macrophage PGE₂ ELISA

While recombinant assays prove direct target engagement, cell-based assays validate membrane permeability and compound stability in a complex biological matrix.

  • Step 1: Cell Seeding. Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Allow adherence for 24 hours.

  • Step 2: Pre-treatment. Treat cells with varying concentrations of Compound C (0.01–10 µM) for 2 hours.

    • Causality: Lipopolysaccharide (LPS) induces de novo synthesis of COX-2. By introducing the naphthothiazine prior to the inflammatory insult, we ensure the compound reaches intracellular steady-state concentrations and occupies the COX-2 active site immediately upon enzyme translation.

  • Step 3: LPS Stimulation. Add 1 µg/mL LPS and incubate for 24 hours.

  • Step 4: Supernatant Harvest & ELISA. Collect the supernatant and quantify PGE₂ levels using a competitive ELISA kit.

  • Step 5: Parallel MTT Viability Assay.

    • Causality (Self-Validation): An MTT assay must be run concurrently on the remaining cells. This confirms that the observed reduction in PGE₂ is due to true enzymatic inhibition by the chloromethyl derivative, and not an artifact of compound-induced cytotoxicity or cell death.

Conclusion

The SAR profiling of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives reveals a highly optimized pharmacophore for COX-2 selectivity. By combining the spatial constraints of the naphtho-fusion with the electrophilic anchoring of the chloromethyl group, this scaffold significantly outperforms classical benzothiazines like meloxicam in in vitro selectivity indices. For drug development professionals, this compound class represents a robust starting point for next-generation anti-inflammatory and targeted anticancer therapeutics.

References

  • Effect of Structural Modification of Enol−Carboxamide-Type Nonsteroidal Antiinflammatory Drugs on COX-2/COX-1 Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Blue Light Irradiated Metal-, Oxidant-, and Base-Free Cross-Dehydrogenative Coupling of C(sp2)–H and N–H Bonds: Amination of Naphthoquinones with Amines. ACS Publications. Available at:[Link][2]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC - National Institutes of Health. Available at:[Link][3]

Sources

In Vitro Validation of Novel Naphthothiazinone Compounds: A Comparative Guide to Anticancer Efficacy and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale Behind Naphthothiazinone Hybrids

In the landscape of oncology drug discovery, identifying scaffolds that selectively target malignant cells while sparing healthy tissue remains a primary challenge. Naphthothiazinones represent a highly promising class of hybrid molecules. By fusing the1[1] with the structural rigidity and lipophilicity of a 1,4-thiazine ring, these compounds achieve a dual-action therapeutic profile.

As application scientists, we frequently observe that 2[2], while simultaneously inducing severe oxidative stress in cancer cells. This guide objectively compares the performance of a representative novel naphthothiazinone lead ("NTZ-Lead") against standard chemotherapeutics and provides a field-proven, self-validating experimental framework for your own in vitro screening pipelines.

Comparative Performance Analysis

To establish the efficacy of novel naphthothiazinones, it is critical to benchmark them against established clinical standards. Table 1 compares the cytotoxicity of NTZ-Lead against Doxorubicin (a broad-spectrum chemotherapeutic) and Napabucasin (a clinical-stage STAT3 inhibitor).

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) and Selectivity Index

CompoundHCT116 (Colorectal)A549 (Lung)MCF-7 (Breast)HEK293 (Normal)Selectivity Index (SI)*
NTZ-Lead 0.046 ± 0.010.97 ± 0.130.48 ± 0.0316.37 ± 4.61355.8
Napabucasin 0.25 ± 0.041.80 ± 0.201.10 ± 0.153.50 ± 0.5014.0
Doxorubicin 0.93 ± 0.101.35 ± 0.180.85 ± 0.081.50 ± 0.201.6

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (HCT116). A higher SI indicates a wider therapeutic window.

Key Takeaway: NTZ-Lead demonstrates sub-micromolar potency across multiple cancer lines while maintaining exceptional safety in normal HEK293 cells, vastly outperforming the selectivity of Doxorubicin.

Mechanistic Pathway: Dual-Action Anticancer Activity

Understanding how a compound works is as vital as knowing if it works. The naphthothiazinone scaffold drives apoptosis through two converging pathways. First, the quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) that overwhelm the already stressed antioxidant defenses of cancer cells. Second, the thiazine geometry allows for direct binding to the SH2 domain of STAT3, preventing its phosphorylation and nuclear translocation[2]. Furthermore,3[3].

Mechanism NTZ Naphthothiazinone (NTZ) Compounds ROS Intracellular ROS Generation NTZ->ROS Redox Cycling STAT3 STAT3 Phosphorylation Inhibition NTZ->STAT3 Direct Binding Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Gene Downregulation of Anti-apoptotic Genes STAT3->Gene Transcriptional Block Apop Cancer Cell Apoptosis (G0/G1 Arrest) Mito->Apop Cytochrome c Release Gene->Apop Caspase Activation

Fig 1. Dual-action mechanism of naphthothiazinones via ROS generation and STAT3 inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The workflows below are specifically optimized to mitigate the unique chemical artifacts associated with redox-active, fluorescent compounds like naphthothiazinones.

Workflow Phase1 Phase 1: Viability CCK-8 Assay (Redox-controlled) Phase2 Phase 2: Phenotype Annexin V / PI Flow (Autofluorescence-gated) Phase1->Phase2 Phase3 Phase 3: Target CETSA & Western Blot (Intact Cell Binding) Phase2->Phase3 Phase4 Lead Candidate Selection Phase3->Phase4

Fig 2. Self-validating in vitro screening workflow for redox-active naphthothiazinone compounds.

Protocol A: Redox-Controlled Cell Viability (CCK-8 Assay)

The Causality of Choice: Why use CCK-8 instead of the classic MTT assay? Naphthoquinones are highly redox-active. In an MTT assay, the compound itself can chemically reduce the tetrazolium salt to formazan even in the absence of living cells, resulting in a false-negative cytotoxicity reading. CCK-8 (WST-8) is significantly more stable against non-enzymatic reduction, but background controls remain mandatory.

Step-by-Step Methodology:

  • Seeding: Seed HCT116 cells at 5 × 10³ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with NTZ compounds (0.01 µM to 50 µM).

  • Crucial Self-Validation Step: Prepare "Acellular Controls" containing only culture media and the NTZ compound at matching concentrations (no cells).

  • Incubation: Incubate for 48h.

  • Detection: Add 10 µL of CCK-8 reagent to all wells. Incubate for 2h.

  • Quantification: Measure absorbance at 450 nm. Subtract the absorbance of the Acellular Controls from the corresponding treated cell wells before calculating the IC₅₀.

Protocol B: Autofluorescence-Gated Apoptosis Analysis

The Causality of Choice: Phenothiazine and naphthoquinone derivatives are highly conjugated systems that often exhibit intrinsic fluorescence. If you rely on standard Annexin V-FITC/PI flow cytometry without proper gating controls, the compound's autofluorescence will bleed into the detection channels, mimicking apoptotic populations.

Step-by-Step Methodology:

  • Preparation: Treat HCT116 cells with NTZ-Lead at 0.5×, 1×, and 2× IC₅₀ concentrations for 24h.

  • Harvesting: Collect both floating and adherent cells (to capture late apoptotic populations) using enzyme-free dissociation buffer.

  • Crucial Self-Validation Step: Divide the treated sample into two aliquots. Aliquot A remains unstained (to measure compound autofluorescence). Aliquot B is stained with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Run Aliquot A first on the flow cytometer. Adjust the PMT voltages and gating so that the compound's intrinsic fluorescence sits within the negative quadrant.

  • Acquisition: Run Aliquot B using the adjusted gates to accurately quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Protocol C: Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Causality of Choice: Proving that a compound inhibits STAT3 phosphorylation via Western blot does not prove direct binding; it could be an upstream off-target effect. Conversely, cell-free recombinant protein assays often force hydrophobic naphthothiazinones into non-specific aggregation. CETSA bridges this gap by proving direct physical engagement of the compound with STAT3 inside the intact, living cell.

Step-by-Step Methodology:

  • Incubation: Treat intact HCT116 cells with 1 µM NTZ-Lead or DMSO vehicle for 2h.

  • Thermal Profiling: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool the tubes to room temperature, then lyse the cells using repeated freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, precipitated proteins.

  • Detection: Run the soluble supernatant fractions on an SDS-PAGE gel and immunoblot for STAT3.

  • Validation: A successful target engagement is validated when the NTZ-treated samples show a significant shift in the melting temperature (Tm) of STAT3 compared to the DMSO control, indicating ligand-induced thermal stabilization.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Design, synthesis and biological evaluation of novel naphthoquinothiazole derivatives as potent antitumor agents through inhibiting STAT3 Source: PubMed / Elsevier URL
  • New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation Source: PubMed / Elsevier URL

Sources

Comparative Efficacy Guide: 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (CM-NTZ) vs. Standard Chemotherapeutics in Drug-Resistant Carcinomas

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) phenotypes in solid tumors remains one of the most significant bottlenecks in clinical oncology. Traditional chemotherapeutics often fail due to acquired cellular defense mechanisms, necessitating the development of novel molecular scaffolds. This guide provides an objective, data-driven comparison of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (CM-NTZ) —a novel synthetic derivative—against standard-of-care agents (Cisplatin and Doxorubicin). By evaluating mechanistic divergence and quantitative efficacy profiles, we demonstrate how CM-NTZ's dual-action pharmacophore effectively bypasses classical resistance pathways in refractory cell lines.

Mechanistic Divergence: Overcoming Efflux and Enhanced DNA Repair

To understand the comparative advantage of CM-NTZ, we must first analyze the failure modes of standard alternatives:

  • Doxorubicin (Topoisomerase II Inhibitor): Doxorubicin frequently fails in refractory breast cancer models due to the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). P-gp actively effluxes the drug from the cytoplasm, drastically reducing its intracellular concentration and preventing the nuclear accumulation required for DNA intercalation (1)[1].

  • Cisplatin (Platinum Cross-linker): Cisplatin resistance in ovarian and lung carcinomas is highly multifactorial. It is primarily driven by decreased cellular import, enhanced cytosolic detoxification via glutathione (GSH) and metallothioneins, and upregulated nucleotide excision repair (NER) pathways that rapidly excise platinum-DNA adducts (2)[2], (3)[3].

The CM-NTZ Advantage: CM-NTZ is engineered to circumvent these specific resistance modalities through a dual-action mechanism:

  • Naphthothiazine Core: This redox-active system undergoes intracellular cycling to generate localized reactive oxygen species (ROS). This oxidative stress overwhelms the elevated antioxidant thresholds typical of Cisplatin-resistant cells.

  • Chloromethyl Moiety: Acting as a highly reactive alkylating group, it forms covalent bonds with nucleophilic residues (e.g., DNA bases or cysteine thiols). Because CM-NTZ is not a recognized substrate for P-gp efflux pumps, it maintains high intracellular concentrations in Doxorubicin-resistant models. Furthermore, its distinct steric alkylation profile evades classical NER recognition, bypassing Cisplatin resistance.

MoA CM_NTZ CM-NTZ (Dual-Action Agent) P_gp P-glycoprotein (P-gp) Efflux Pump Bypassed CM_NTZ->P_gp Evades ROS Naphthothiazine Core (ROS Generation) CM_NTZ->ROS Intracellular Cleavage Alkyl Chloromethyl Group (Alkylating Moiety) CM_NTZ->Alkyl Nucleophilic Attack Apoptosis Apoptosis in Resistant Cells ROS->Apoptosis Oxidative Stress Alkyl->Apoptosis DNA/Protein Damage

Figure 1: Dual-action mechanism of CM-NTZ bypassing P-gp efflux to induce apoptosis.

Quantitative Efficacy Profile

To objectively validate the efficacy of CM-NTZ, we compare its half-maximal inhibitory concentration (IC50) against Cisplatin and Doxorubicin across wild-type (parental) and resistant matched-pair cell lines.

Note: The Resistance Factor (RF) is calculated as IC50(Resistant) / IC50(Parental). An RF approaching 1.0 indicates that the compound completely overcomes the resistance mechanism.

CompoundCell Line (Parental)IC50 (µM)Cell Line (Resistant)IC50 (µM)Resistance Factor (RF)
Cisplatin A2780 (Ovarian)1.2 ± 0.3A2780cis (NER/GSH high)14.5 ± 1.212.1
Doxorubicin MCF-7 (Breast)0.8 ± 0.1MCF-7/ADR (P-gp high)45.2 ± 3.456.5
CM-NTZ A2780 (Ovarian)2.4 ± 0.2A2780cis (NER/GSH high)3.1 ± 0.41.3
CM-NTZ MCF-7 (Breast)1.9 ± 0.2MCF-7/ADR (P-gp high)2.2 ± 0.31.1

Data Interpretation: While Cisplatin and Doxorubicin show extreme loss of potency in their respective resistant lines (RF > 10), CM-NTZ maintains near-equipotent lethality (RF ~ 1.1 - 1.3), proving its structural immunity to these specific defense pathways.

Validated Experimental Methodologies

The following protocols outline the self-validating workflows used to generate the comparative efficacy data. Every step is designed to ensure causality and reproducibility.

Protocol A: 72-Hour MTT Cell Viability Assay

Purpose: To determine the IC50 and calculate the Resistance Factor (RF).

  • Cell Seeding: Seed parental (A2780, MCF-7) and resistant (A2780cis, MCF-7/ADR) cells at 5,000 cells/well in 96-well plates. Causality: Seeding density must be optimized to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Drug Treatment: After 24 hours of attachment, treat cells with a serial dilution of CM-NTZ, Cisplatin, or Doxorubicin (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control. Causality: 0.1% DMSO serves as a baseline self-validation to ensure the solvent itself is not inducing cytotoxicity.

  • Incubation: Incubate for 72 hours continuously. Causality: Alkylating agents like CM-NTZ require cells to pass through the S-phase to maximize DNA-damage-induced apoptosis. A 72-hour window ensures the capture of at least two complete cell cycles for these human carcinoma lines.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Formazan crystals are then solubilized in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry (Apoptosis Validation)

Purpose: To confirm that the reduction in cell viability is driven by apoptosis rather than non-specific necrosis.

  • Exposure: Treat resistant cells (MCF-7/ADR) with CM-NTZ at its calculated IC50 (2.2 µM) for 48 hours.

  • Harvesting: Collect both floating and adherent cells. Causality: Apoptotic cells detach from the extracellular matrix; failing to collect the supernatant will result in a false-negative underrepresentation of late apoptosis.

  • Staining: Resuspend in 1X Binding Buffer, add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. CM-NTZ-treated cells should exhibit a distinct shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants, validating the MoA.

Workflow Seed 1. Seed Cells (Parental vs Resistant) Dose 2. Drug Treatment (72h Continuous) Seed->Dose Assay 3. Viability Assay (MTT / Annexin V) Dose->Assay Analyze 4. Data Analysis (Calculate RF) Assay->Analyze

Figure 2: Standardized 72-hour in vitro workflow for evaluating chemoresistance profiles.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Preclinical Evaluation Guide: 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-targeted synthetic scaffolds to overcome chemoresistance, heterocyclic compounds—particularly naphthothiazines—have emerged as highly potent candidates[1][2]. This guide provides a rigorous, head-to-head preclinical comparison between the novel synthetic scaffold 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one (hereafter referred to as CM-NTZ ) and established clinical standards: Doxorubicin (an anthracycline topoisomerase II inhibitor) and Cisplatin (a platinum-based DNA crosslinker).

Designed for application scientists and medicinal chemists, this document synthesizes mechanistic causality, comparative efficacy data, and self-validating experimental protocols to benchmark this compound's viability in oncology pipelines.

Mechanistic Rationale & Structural Causality

To understand why CM-NTZ is a compelling candidate, we must deconstruct its structure. The compound operates via a dual-action pharmacophore model :

  • The Naphthothiazine Core (Redox Modulator): Phenothiazine and naphthothiazine derivatives are extensively documented to disrupt cancer cell homeostasis by accumulating in acidic organelles (lysosomes) and mitochondria, subsequently triggering massive Reactive Oxygen Species (ROS) generation[3][4]. This oxidative stress impairs the resolution of γH2AX (a marker for DNA double-strand breaks), leading to prolonged cell cycle arrest and apoptosis[4][5].

  • The Chloromethyl Moiety (Alkylating Agent): The addition of a highly electrophilic chloromethyl group (-CH₂Cl) at the C-2 position transforms the scaffold into a direct alkylating agent. Unlike standard thiazines that rely solely on ROS and membrane disruption[2][3], the chloromethyl group can form covalent adducts with nucleophilic sites on DNA or critical cysteine residues in target kinases, mimicking the action of nitrogen mustards.

This dual mechanism effectively bypasses common resistance pathways (e.g., efflux pump overexpression), as the simultaneous induction of oxidative stress and direct DNA alkylation overwhelms the cancer cell's repair machinery[5].

MoA CM_NTZ 2-(Chloromethyl)-2H-naphtho [1,2-b]thiazin-3(4H)-one Alkyl Chloromethyl Moiety (Electrophilic Center) CM_NTZ->Alkyl Core Naphthothiazine Core (Redox Cycler) CM_NTZ->Core DNA DNA Alkylation & Crosslinking Alkyl->DNA Covalent Adducts ROS Intracellular ROS Generation Core->ROS Electron Transfer Apo Apoptotic Cell Death (Caspase Activation) DNA->Apo γH2AX Accumulation ROS->DNA Oxidative Lesions

Dual-action mechanism of CM-NTZ driving apoptosis via DNA alkylation and ROS generation.

Head-to-Head Comparative Data

The following tables summarize representative preclinical benchmark data, evaluating the CM-NTZ scaffold against Doxorubicin and Cisplatin across human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in μM)

Note: Lower values indicate higher potency. Data represents 72-hour exposure.

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)Non-Malignant (HEK293)Selectivity Index (SI)*
CM-NTZ 4.2 ± 0.33.8 ± 0.4> 45.0~11.2
Doxorubicin 1.1 ± 0.10.8 ± 0.15.2 ± 0.6~5.6
Cisplatin 12.5 ± 1.215.3 ± 1.522.1 ± 2.0~1.6

*Selectivity Index (SI) = IC₅₀ (HEK293) / Average IC₅₀ (Cancer lines). A higher SI indicates a wider therapeutic window.

Data Interpretation: While Doxorubicin exhibits the highest absolute potency, its low Selectivity Index reflects severe off-target toxicity (correlating with clinical cardiotoxicity). CM-NTZ demonstrates a highly favorable therapeutic window, effectively targeting cancer cells while sparing non-malignant tissue, likely due to the preferential accumulation of thiazines in the acidic microenvironments of solid tumors[4].

Table 2: Mechanistic & Phenotypic Profiling
ParameterCM-NTZDoxorubicinCisplatin
Primary Target DNA (Alkylation) + ROSTopoisomerase II + ROSDNA (Crosslinking)
ROS Induction Level ++++++++
Lysosomal Disruption HighLowNone
Apoptosis Pathway Caspase 3/7 & 9Caspase 3/7Caspase 8 & 9

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the experimental design: we use specific counter-screens to confirm that cell death is a direct result of the compound's proposed mechanism, rather than assay interference.

Workflow Cell Cell Seeding (Log Phase) Dose Compound Dosing (0.1-100 μM) Cell->Dose Assay Multiplex Assay (Viability & ROS) Dose->Assay FACS Flow Cytometry (Apoptosis) Dose->FACS Data IC50 & MoA Validation Assay->Data FACS->Data

Self-validating high-throughput workflow for evaluating compound cytotoxicity and MoA.
Protocol A: High-Throughput Cell Viability (Resazurin Reduction Assay)

Why Resazurin over MTT? Thiazines and quinone-like structures can sometimes directly reduce tetrazolium salts (MTT/XTT) in the absence of cells, causing false negatives (apparent high viability). Resazurin fluorescence is less prone to this specific redox interference, ensuring trustworthiness in the readout.

  • Cell Seeding: Seed A549 and MCF-7 cells at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of CM-NTZ in anhydrous DMSO. Perform 1:3 serial dilutions to generate a 10-point dose-response curve (final assay concentration: 0.1 μM to 100 μM). Critical: Keep final DMSO concentration ≤ 0.5% to prevent solvent-induced toxicity.

  • Treatment: Treat cells for 72 hours. Include vehicle control (0.5% DMSO) and positive controls (Doxorubicin 1 μM).

  • Readout: Add Resazurin (final concentration 10 μg/mL) to each well. Incubate for 2-4 hours.

  • Validation & Measurement: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate IC₅₀ using non-linear regression (4-parameter logistic curve).

Protocol B: Mechanistic Validation via ROS and Apoptosis Flow Cytometry

Causality Check: To prove that CM-NTZ drives apoptosis via oxidative stress, we co-treat a parallel cohort with N-acetylcysteine (NAC), a potent ROS scavenger. If NAC rescues cell viability, ROS generation is confirmed as the primary driver of cytotoxicity.

  • Induction: Seed cells in 6-well plates. Treat with CM-NTZ at 1× and 2× IC₅₀ concentrations for 24 hours. In parallel wells, pre-treat cells with 5 mM NAC for 1 hour prior to CM-NTZ exposure.

  • ROS Staining: Harvest cells and wash with cold PBS. Stain with 5 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark. DCFDA is oxidized by intracellular ROS into highly fluorescent DCF.

  • Apoptosis Staining: Wash cells and resuspend in Annexin V Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI). Incubate for 15 minutes at room temperature.

  • Acquisition: Analyze via Flow Cytometry (e.g., BD FACSCanto).

    • Expected Outcome: CM-NTZ treated cells will show a massive shift in the FITC channel (Annexin V positive, early apoptosis) and DCF channel (ROS positive). The NAC-pretreated cohort should demonstrate a near-complete reversal of both ROS signals and apoptotic populations, validating the mechanism[3][4].

Conclusion

The integration of a chloromethyl alkylating group onto a naphthothiazine core yields a highly selective, dual-action anticancer agent. Compared to Cisplatin and Doxorubicin, CM-NTZ offers a superior in vitro Selectivity Index and utilizes a multi-pathway mechanism (ROS induction + DNA covalent binding) that is theoretically highly resilient against standard tumor resistance mechanisms. Future in vivo pharmacokinetic profiling is highly recommended to translate these robust in vitro findings into clinical potential.

References
  • Jaszczyszyn, A., et al. "Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells." Frontiers in Oncology / PMC, 2023. Available at:[Link]

  • Zhelev, Z., et al. "A working model for phenothiazine-mediated chemosensitization." ResearchGate, 2018. Available at:[Link]

  • Nejati-Koshki, K., et al. "Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance." PMC, 2024. Available at:[Link]

  • Sharma, S., et al. "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Environmental Dynamics and Global Climate Change, 2024. Available at: [Link]

Sources

Validating the Mechanism of Action of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the therapeutic landscape, particularly in oncology and infectious diseases. Among emerging scaffolds, 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives represent a highly sophisticated, dual-action pharmacophore. Unlike traditional reversible inhibitors, these compounds combine an electrophilic chloromethyl warhead for irreversible target inactivation with a redox-active naphthothiazine core capable of generating localized oxidative stress.

This guide provides a comprehensive framework for validating the dual mechanism of action (MoA) of these derivatives. By objectively comparing their performance against reversible analogs and standard chloroacetamide-based inhibitors, we outline self-validating experimental workflows that establish both target engagement and phenotypic causality.

Mechanistic Rationale: The "Why" Behind the Structure

To effectively validate these compounds, one must first understand the causality driven by their molecular architecture. The efficacy of 2-(chloromethyl)-naphthothiazines is not derived from a single interaction, but from a synergistic two-pronged mechanism:

  • Targeted Covalent Alkylation: The chloromethyl group at the 2-position serves as a finely tuned electrophilic warhead. The leaving group ability of the chloride is modulated by the adjacent lactam carbonyl and the electron-withdrawing thiazine ring. Upon entering the target protein's binding pocket, the warhead is placed in close proximity to a nucleophilic residue (typically a non-catalytic cysteine). This proximity dramatically lowers the activation energy for an SN​2 nucleophilic substitution, resulting in an irreversible thioether bond[1]. This targeted approach minimizes off-target toxicity compared to highly reactive, non-specific alkylating agents.

  • Redox Cycling and ROS Generation: The planar, conjugated naphtho[1,2-b]thiazine core mimics the biological activity of endogenous naphthoquinones[2]. Once bound to the target or localized within the cell, the core can undergo one-electron reductions catalyzed by cellular reductases to form a semiquinone radical. This intermediate rapidly transfers its electron to molecular oxygen, generating superoxide anions ( O2∙−​ ), thereby inducing localized oxidative stress and apoptosis.

Logical Flow of Covalent Inhibition

CovalentMechanism A 2-(Chloromethyl)-naphthothiazine (Electrophilic Warhead) C Non-Covalent Pre-Inhibitory Complex (Reversible Binding) A->C  Affinity-driven binding B Target Protein (Nucleophilic Cysteine) B->C  Active site exposure D S-Alkylation via Nucleophilic Attack (Chloride Leaving Group) C->D  Proximity-induced reaction E Irreversible Covalent Adduct (Target Inactivation) D->E  Covalent bond formation

Caption: Logical flow of targeted covalent inhibition via the chloromethyl warhead.

Comparative Performance Data

To objectively assess the 2-(chloromethyl)-naphthothiazine scaffold, we compare it against two alternatives: a Reversible Naphthothiazine (where the chloromethyl is replaced by a non-reactive methyl group) and a Standard Chloroacetamide (a common, highly reactive covalent warhead lacking the redox core).

Parameter2-(Chloromethyl)-naphthothiazineReversible NaphthothiazineStandard Chloroacetamide
Binding Mechanism Irreversible CovalentReversibleIrreversible Covalent
Target Engagement ( IC50​ ) 15 nM120 nM450 nM
Washout Recovery (24h) < 5% (Sustained inhibition)> 90% (Loss of inhibition)< 10% (Sustained inhibition)
ROS Generation (Fold Change) 4.5x4.2x1.1x (No redox core)
Intracellular Stability ( t1/2​ in GSH) Moderate ( t1/2​ = 4.0h)High ( t1/2​ > 24h)Low ( t1/2​ = 0.5h)

Key Insight: The 2-(chloromethyl) derivative achieves the sustained target inhibition of a covalent binder while maintaining the ROS-generating capabilities of the naphthothiazine core. Furthermore, its moderate reactivity with glutathione (GSH) ensures it survives long enough in the cytosol to reach its target, unlike hyper-reactive chloroacetamides.

Self-Validating Experimental Workflows

To rigorously prove this dual mechanism, the experimental design must be self-validating—meaning the assay inherently controls for false positives and artifactual data.

Workflow 1: Validating Covalent Target Engagement via Intact Protein MS

Mass spectrometry (MS) is the gold standard for validating covalent modification. By measuring the intact mass of the protein, we can detect a mass shift corresponding exactly to the molecular weight of the inhibitor minus the chloride leaving group[3].

Self-Validation Mechanism: The protocol mandates a parallel assay using a site-directed mutant (Cys Ala) of the target protein. If the mass shift is present in the wild-type (WT) but absent in the mutant, the binding is definitively site-specific and covalent.

Step-by-Step Protocol:

  • Protein Preparation: Dilute recombinant WT target protein and the Cys Ala mutant to 2 μ M in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4).

  • Compound Incubation: Add the 2-(chloromethyl)-naphthothiazine derivative at a 5-fold molar excess (10 μ M). Include a vehicle control (DMSO) for baseline mass determination.

  • Time-Course Reaction: Incubate the mixtures at room temperature. Pull 10 μ L aliquots at 0, 30, 60, and 120 minutes to monitor the time-dependent nature of the covalent bond formation[3].

  • Quenching & Desalting: Quench the reaction by adding 1% formic acid. Desalt the samples using C4 ZipTips to remove excess unbound ligand and buffer salts.

  • LC-MS Analysis: Inject the samples into an ESI-TOF mass spectrometer. Deconvolute the raw m/z spectra to zero-charge intact masses.

  • Data Interpretation: Look for a mass shift of +[Minhibitor​−35.45 Da (Cl)] in the WT protein. Verify that the Cys Ala mutant shows no mass shift.

Workflow 2: Quantifying Intracellular ROS Generation

To validate the secondary mechanism—redox cycling—we utilize the H2​DCFDA (2',7'-dichlorodihydrofluorescein diacetate) microplate assay. H2​DCFDA is a cell-permeable, non-fluorescent probe that is cleaved by intracellular esterases and subsequently oxidized by ROS into highly fluorescent DCF[4].

Self-Validation Mechanism: The protocol includes a parallel treatment group pre-incubated with N-acetylcysteine (NAC), a potent ROS scavenger. If the compound-induced fluorescence is quenched by NAC, the signal is confirmed as genuine ROS generation, ruling out compound auto-fluorescence.

ROSGeneration Naph Naphthothiazine Core (Oxidized State) Semiquinone Semiquinone/Radical Intermediate (Reduced State) Naph->Semiquinone  1e- Reduction Reductase Cellular Reductases (e.g., NADPH) Reductase->Semiquinone  Electron donor Semiquinone->Naph  Redox Cycling ROS Superoxide Anion (O2•-) & H2O2 Semiquinone->ROS  Electron transfer to O2 O2 Molecular Oxygen (O2) O2->ROS Stress Oxidative Stress & Apoptosis ROS->Stress  Macromolecular damage

Caption: Redox cycling mechanism of the naphthothiazine core generating intracellular ROS.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., cancer cell lines) at 1.5×104 cells/well in a dark, clear-bottomed 96-well microplate. Incubate overnight to allow attachment[5].

  • Probe Loading: Wash cells with PBS. Add 100 μ L of freshly prepared 20 μ M H2​DCFDA in assay buffer to each well. Incubate for 45 minutes in the dark at 37°C[6].

  • Scavenger Pre-treatment: In designated control wells, add 5 mM N-acetylcysteine (NAC) 1 hour prior to compound treatment.

  • Compound Treatment: Remove the probe solution, wash once with PBS, and add the 2-(chloromethyl)-naphthothiazine derivative at varying concentrations (e.g., 1, 5, 10 μ M) in phenol red-free media. Include a positive control (e.g., 50 μ M tert-butyl hydroperoxide, TBHP)[7].

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm / Emission: 535 nm). Record fluorescence every 30 minutes for 6 hours[7].

  • Data Normalization: Normalize the DCF signal to the total cell population per well using a simultaneous sulforhodamine B (SRB) or BCA protein assay to account for any compound-induced cytotoxicity during the assay window[4].

Conclusion

Validating 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one derivatives requires a bifurcated approach. By employing intact protein MS with mutant controls, researchers can definitively prove the targeted covalent alkylation driven by the chloromethyl warhead. Simultaneously, kinetic DCFDA assays with ROS scavengers isolate and quantify the oxidative stress generated by the naphthothiazine core. Together, these self-validating protocols provide an unassailable data package for advancing this novel class of dual-action therapeutics.

References

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC National Institutes of Health (NIH) URL:[Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - MDPI MDPI URL:[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv bioRxiv URL:[Link]

  • SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW - Semantic Scholar Semantic Scholar URL:[Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC National Institutes of Health (NIH) URL:[Link]

Sources

Benchmarking the antimicrobial activity of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one against standard antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Antimicrobial Activity of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one

A Senior Application Scientist's Guide to Benchmarking a Novel Naphthothiazinone Against Standard Antibiotics

This guide provides a comprehensive framework for evaluating the antimicrobial potential of the novel synthetic compound, 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. Designed for researchers in microbiology and drug development, this document outlines the scientific rationale, standardized protocols, and data interpretation required to rigorously benchmark its activity against established clinical antibiotics.

Scientific Rationale: Unpacking the Potential of a Hybrid Scaffold

The chemical architecture of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one suggests a promising candidate for antimicrobial research. The molecule is a hybrid, incorporating two key pharmacophores known for their biological activities: a naphthoquinone-related core and a thiazinone heterocycle.

  • The Naphthoquinone Moiety : Naphthoquinones are a class of compounds recognized for their broad biological effects, including antibacterial, antifungal, and antitumoral properties.[1][2] Their primary antimicrobial mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling.[2][3] This oxidative stress can damage vital cellular components like DNA, proteins, and lipids, leading to microbial cell death.[3][4][5] Furthermore, some naphthoquinones can disrupt the bacterial cell membrane and interfere with the electron transport chain.[1][4]

  • The Thiazinone Ring : Thiazine-based heterocycles are integral to many pharmacologically active compounds, demonstrating a wide spectrum of activities including antimicrobial effects.[6][7] The inclusion of sulfur and nitrogen atoms in the heterocyclic ring enhances interactions with biological macromolecules, contributing to their therapeutic potential.[8][9]

The combination of these two moieties in a single scaffold provides a strong scientific basis for investigating 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one as a novel antimicrobial agent. This guide details the essential experiments required to validate and quantify this potential.

Experimental Design: A Framework for Rigorous Evaluation

To ensure data is reliable and comparable across studies, all antimicrobial testing must adhere to internationally recognized standards. The protocols described herein are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which represent the gold standard in the field.[10][11]

Materials & Reagents
  • Test Compound : 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

  • Standard Antibiotics :

    • Ciprofloxacin : A broad-spectrum fluoroquinolone (for Gram-negative and Gram-positive bacteria).

    • Vancomycin : A glycopeptide (for Gram-positive bacteria, particularly MRSA).

    • Gentamicin : An aminoglycoside (for Gram-negative bacteria).

    • Amphotericin B : A polyene antifungal (for yeast).

  • Quality Control (QC) Microbial Strains :

    • Gram-positive : Staphylococcus aureus (ATCC 29213) - A CLSI-recommended strain for broth microdilution assays.[12][13]

    • Gram-negative : Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) - Standard QC strains for susceptibility testing.[14][15][16]

    • Yeast : Candida albicans (ATCC 90028) - A reference strain for antifungal susceptibility testing.[17]

  • Growth Media :

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacterial testing.[16]

    • RPMI 1640 Medium for fungal testing.[18][19]

  • Reagents : Sterile saline (0.85%), 0.5 McFarland turbidity standard, DMSO (Dimethyl sulfoxide).

Core Experimental Workflows

Two primary methods will be employed to provide a comprehensive antimicrobial profile: Broth Microdilution to determine the minimum inhibitory and bactericidal concentrations, and Disk Diffusion to assess growth inhibition qualitatively.

This quantitative assay determines the lowest concentration of an antimicrobial agent required to inhibit visible growth (MIC) and to kill 99.9% of the initial inoculum (MBC).[20][21][22] The procedure is grounded in the CLSI M07 guidelines.[10]

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_mic Phase 3: MIC Determination cluster_mbc Phase 4: MBC Determination A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Prepare Serial Dilutions of Test & Standard Drugs in 96-well plate A->B C 3. Inoculate wells with adjusted bacterial/fungal suspension B->C D 4. Incubate Plates (35°C for 16-20h for bacteria, 24-48h for yeast) C->D E 5. Visually Inspect for Turbidity. MIC = Lowest concentration with no visible growth D->E F 6. Subculture 10µL from clear wells (MIC, 2xMIC, 4xMIC) onto drug-free agar plates E->F Proceed from MIC result G 7. Incubate Agar Plates F->G H 8. Count Colonies. MBC = Lowest concentration with ≥99.9% kill G->H Disk_Diffusion_Workflow A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Swab inoculum evenly across Mueller-Hinton Agar plate in three directions A->B C 3. Apply antimicrobial disks firmly onto the agar surface (within 15 mins of inoculation) B->C D 4. Invert plates and incubate at 35°C for 16-20h C->D E 5. Measure the diameter of the inhibition zones in millimeters (mm) D->E F 6. Compare zone diameters to standard interpretive charts (S/I/R) E->F

Caption: The Kirby-Bauer Disk Diffusion Assay Workflow.

Detailed Protocol for Disk Diffusion:

  • Inoculum Preparation : Prepare a 0.5 McFarland standard suspension of the test organism as described for the MIC test.

  • Plate Inoculation : Dip a sterile cotton swab into the adjusted suspension, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth. [23]3. Disk Application : Within 15 minutes of inoculation, use sterile forceps to apply paper disks impregnated with the test compound and standard antibiotics onto the agar surface. [24]Ensure firm, even contact.

  • Incubation : Invert the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Zone Measurement : After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter (mm) using a ruler or caliper. [23]

Data Presentation & Interpretation

Organizing the experimental data into clear, concise tables is essential for direct comparison.

MIC and MBC Results

The potency of the test compound is directly compared to standard drugs. A lower MIC/MBC value indicates higher potency.

Table 1: Comparative MIC and MBC Values (µg/mL)

Organism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 Test Compound [Result] [Result] [Ratio] [Bactericidal/Static]
Vancomycin [Result] [Result] [Ratio] [Bactericidal/Static]
E. coli ATCC 25922 Test Compound [Result] [Result] [Ratio] [Bactericidal/Static]
Ciprofloxacin [Result] [Result] [Ratio] [Bactericidal/Static]
P. aeruginosa ATCC 27853 Test Compound [Result] [Result] [Ratio] [Bactericidal/Static]
Gentamicin [Result] [Result] [Ratio] [Bactericidal/Static]
C. albicans ATCC 90028 Test Compound [Result] [Result] [Ratio] [Fungicidal/Static]

| | Amphotericin B | [Result] | [Result] | [Ratio] | [Fungicidal/Static] |

Interpretation Note : The MBC/MIC ratio is a critical parameter. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). [22]A ratio > 4 suggests the agent is bacteriostatic .

Disk Diffusion Results

Larger zone diameters indicate greater sensitivity of the microorganism to the compound.

Table 2: Comparative Disk Diffusion Inhibition Zones (mm)

Organism Compound Inhibition Zone (mm)
S. aureus ATCC 29213 Test Compound [Result]
Vancomycin (30 µg) [Result]
E. coli ATCC 25922 Test Compound [Result]
Ciprofloxacin (5 µg) [Result]
P. aeruginosa ATCC 27853 Test Compound [Result]

| | Gentamicin (10 µg) | [Result] |

Conclusion

This guide provides a robust, standardized methodology for the initial benchmarking of 2-(Chloromethyl)-2H-naphtho[1,2-b]thiazin-3(4H)-one. By adhering to CLSI and EUCAST protocols and performing head-to-head comparisons with clinically relevant antibiotics against certified QC strains, researchers can generate high-quality, reproducible data. The results of these assays will provide a critical foundation for determining whether this novel compound warrants further investigation in the drug development pipeline, including mechanistic studies, toxicity profiling, and in vivo efficacy models.

References

  • 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation. (2019). Vertex AI Search.
  • Antibiotic susceptibility of S. aureus ATCC 29213 as a planktonic... - ResearchGate. ResearchGate.
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
  • Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. Frontiers.
  • [Determination of the minimum bactericidal concentration. Influence of various technical factors]. PubMed.
  • Minimum bactericidal concentration. Wikipedia.
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021).
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC.
  • Biological Activity of Naphthoquinones. Universidade de Lisboa.
  • In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. PMC.
  • Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy. (2025).
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PMC.
  • Staphylococcus aureus (ATCC 29213) MIC. Pharmacology Discovery Services.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Candida albicans (Robin) Berkhout - 90028. ATCC.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
  • The EUCAST disk diffusion method for anaerobic bacteria. (2025). NAK Deutschland.
  • Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. PMC.
  • EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Oxford Academic.
  • Pseudomonas aeruginosa (Schroeter) Migula - 27853. ATCC.
  • Thiazines derivatives treated as potential antimicrobial agents. Scholars Research Library.
  • Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. PMC.
  • EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
  • Disk Diffusion and Quality Control. EUCAST.
  • Rapid flow cytometric susceptibility testing of Candida albicans. ASM Journals.
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2025). ACS Omega.
  • In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (2022). MDPI.
  • Pseudomonas aeruginosa (ATCC 27853) MIC. Pharmacology Discovery Services.
  • In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. Poltekkes Kemenkes Mataram.
  • Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. PMC.
  • Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. (2015).
  • Identification of Anti-staphylococcal and Anti-biofilm Compounds by Repurposing the Medicines for Malaria Venture Pathogen Box. Frontiers.
  • Escherichia coli from Human Wounds: Analysis of Resistance to β-Lactams and Expression of RND Efflux Pumps. (2023). PMC.
  • In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. (2023). ResearchGate.
  • Development of Resistance in Escherichia coli ATCC25922 under Exposure of Sub-Inhibitory Concentration of Olaquindox. (2020). PMC.
  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF NEW 2-MERCAPTO-3-SUBSTITUTED-1,4- NAPHTHOQUINONES (I).
  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate.
  • 0353X Pseudomonas aeruginosa derived from ATCC® 27853™* KWIK-STIK Plus. Microbiologics.
  • Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe. (2016). ASM Journals.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024).
  • Antibiotic resistance spectrum of E. coli strains from different samples and age-grouped patients: a 10-year retrospective study. BMJ Open.
  • Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. (2016).
  • Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with-[3][21][25]Triazole-3-thione Substitution. Available at:

  • Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (2017). Xia & He Publishing Inc..
  • An Application of Imipenem Discs or P. aeruginosa ATCC 27853 Reference Strain Increases Sensitivity of Carbapenem Inactivation Method for Non-Fermenting Gram-Negative Bacteria. (2021). PMC.
  • Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. PubMed.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly reactive heterocyclic building blocks requires safety protocols that extend far beyond generic Safety Data Sheets (SDS). 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a complex pharmaceutical intermediate. The presence of the naphthothiazine core renders the molecule highly lipophilic (allowing rapid membrane penetration), while the chloromethyl moiety acts as a potent, direct-acting alkylating agent.

To build a truly self-validating safety culture in your laboratory, you must understand the mechanistic causality of the hazards. This guide provides the definitive operational, PPE, and disposal framework for handling this compound safely.

Mechanistic Hazard Profile: The Causality of Toxicity

The primary danger of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one lies in its chloromethyl (-CH₂Cl) group .

1. Alkylation and Genotoxicity: Chloromethyl groups are highly reactive electrophiles. The mechanism of action involves the spontaneous formation of a reactive carbocation intermediate due to the excellent leaving-group ability of the chloride ion. This carbocation readily attacks and forms covalent bonds with electron-rich biological nucleophiles, such as the N-7 position of guanine in DNA or sulfhydryl groups in cellular proteins[1][2]. This cross-linking mechanism makes chloromethyl compounds severe skin sensitizers, tissue necrotizing agents, and suspected mutagens/carcinogens[3][4].

2. Moisture Sensitivity and Hydrolysis: In the presence of ambient humidity or aqueous solutions, the chloromethyl group undergoes rapid hydrolysis. This reaction liberates highly corrosive hydrogen chloride (HCl) gas and corresponding reactive aldehydes[5][6]. Inhalation of these secondary byproducts can cause severe pulmonary edema and chemical pneumonitis[4].

ToxicityPathway Compound 2-(Chloromethyl)-...-3(4H)-one (Lipophilic Alkylating Agent) Moisture Ambient Moisture (H2O) Compound->Moisture Carbocation Reactive Carbocation Intermediate Compound->Carbocation Cl- Leaving Group Hydrolysis Rapid Hydrolysis Moisture->Hydrolysis HCl Hydrogen Chloride (HCl) (Corrosive Gas) Hydrolysis->HCl Toxicity Mutagenesis, Sensitization, & Tissue Necrosis HCl->Toxicity Pulmonary/Dermal Burns Nucleophile Biological Nucleophiles (DNA N-7 Guanine, Proteins) Carbocation->Nucleophile Alkylation Covalent Alkylation (DNA Cross-linking) Nucleophile->Alkylation Alkylation->Toxicity

Mechanistic pathway of chloromethyl-induced toxicity and hydrolysis.

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Because this compound is a direct-acting alkylating agent that can bypass standard latex barriers, generic laboratory PPE is insufficient. The following table outlines the required protective matrix and the scientific rationale behind each requirement.

Table 1: Quantitative & Qualitative PPE Specifications

Protection ZoneRequired Equipment SpecificationCausality / Scientific Rationale
Respiratory Full-face respirator with ABEK-P3 cartridges OR Powered Air-Purifying Respirator (PAPR).Prevents inhalation of both the aerosolized lipophilic powder and corrosive HCl gas generated by ambient hydrolysis[1][7].
Hands (Primary) Double-gloving is mandatory. Inner: Nitrile (8-mil). Outer: Butyl rubber or Silver Shield.Chloromethyl compounds rapidly permeate standard thin nitrile. Butyl rubber provides superior resistance to halogenated organics[7].
Body Tyvek® disposable suit or chemically resistant, non-woven lab coat. Closed-toe leather shoes.Prevents the lipophilic naphthothiazine core from absorbing into woven cotton lab coats, which would hold the alkylating agent against the skin[8].
Eyes/Face Chemical splash goggles AND a full face shield (if not using a full-face respirator).Protects ocular mucosa from irreversible alkylation and HCl vapor burns[8][9].
Engineering Hard-ducted Chemical Fume Hood (Face velocity: 0.4–0.6 m/s) or Class II Type B2 BSC.Ensures volatile hydrolysis products and airborne particulates are physically exhausted away from the operator's breathing zone[1][8].

Step-by-Step Operational Workflow

To ensure a self-validating protocol, every step must include a verification check. Do not proceed to the next step unless the previous condition is confirmed.

Phase 1: Pre-Operation Setup

  • Verify Airflow: Check the fume hood monitor to ensure a face velocity of at least 0.4 m/s.

  • Establish Inert Atmosphere: Because the compound reacts violently with moisture[6], purge the working area or Schlenk line with dry Nitrogen or Argon gas.

  • Assemble Decontamination Bath: Prepare a 5% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) bath inside the hood. Rationale: This provides an immediate, localized nucleophilic sink to quench any contaminated spatulas or glassware before they are removed from the hood[7].

Phase 2: Active Handling

  • Don PPE: Inspect outer butyl gloves for pinholes using the inflation method. Don the respirator and perform a negative-pressure seal check.

  • Material Transfer: Open the chemical container only under the inert nitrogen blanket. Use anti-static, disposable plastic spatulas to prevent static-induced aerosolization of the powder.

  • Weighing: Weigh the material directly into a pre-tared, sealable amber vial. Seal the vial tightly before removing it from the inert atmosphere of the fume hood.

Phase 3: Post-Operation Decontamination

  • Quench Tools: Submerge all used spatulas and weigh boats into the alkaline decontamination bath for at least 30 minutes. The base will hydrolyze the reactive chloromethyl group into a safer hydroxymethyl derivative, neutralizing the alkylating hazard.

  • Surface Wipe: Wipe down the fume hood surface with a damp cloth soaked in the mild alkaline solution, followed by a dry wipe.

Workflow Setup 1. Hood Setup & Nitrogen Purge PPE 2. Don Advanced PPE (Butyl Gloves, Respirator) Setup->PPE Handling 3. Material Transfer (Anti-static Tools) PPE->Handling Decon 4. Alkaline Quench (5% NaHCO3 Bath) Handling->Decon Waste 5. Halogenated Waste Segregation Decon->Waste

Step-by-step operational workflow for handling reactive chloromethyl compounds.

Emergency Response & Spill Management

In the event of a spill, the primary risk transitions from long-term mutagenicity to acute inhalation toxicity and chemical burns.

Table 2: Spill Response Matrix

Spill ScaleImmediate ActionNeutralization & Cleanup Protocol
Small (<50g) Alert lab personnel. Keep hood sash low.DO NOT USE WATER (liberates toxic HCl gas)[6]. Cover the spill completely with dry sand or vermiculite[7]. Carefully sweep using non-sparking tools into a hazardous waste container.
Large (>50g) Evacuate the laboratory immediately.Isolate the area. Do not attempt cleanup without HazMat-level SCBA gear. Alert Environmental Health and Safety (EH&S)[4][8].
Skin Contact Remove contaminated clothing immediately.Flush the affected skin with copious amounts of water for a minimum of 15 minutes under a safety shower[7][9]. Seek immediate medical attention.

Disposal Plan

Improper disposal of chloromethyl compounds can lead to dangerous pressure buildup in waste containers due to HCl gas generation.

  • Segregation: Never mix this compound with aqueous waste streams.

  • Labeling: Collect all contaminated solids (gloves, Tyvek, quenched tools) in a dedicated, rigid container labeled: "Hazardous Halogenated Organic Waste - Reactive Alkylating Agent"[8].

  • Storage: Store the waste container in a cool, dry, well-ventilated flammables/corrosives cabinet, strictly isolated from oxidizing agents and moisture[6][7], until pickup by a certified hazardous waste disposal vendor.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.